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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Quinolin-8-yl 4-methylbenzoate

This technical guide provides a comprehensive overview of the molecular weight and exact mass of quinolin-8-yl 4-methylbenzoate, a compound of interest in chemical and pharmaceutical research. This document is intended f...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the molecular weight and exact mass of quinolin-8-yl 4-methylbenzoate, a compound of interest in chemical and pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its physicochemical properties, a proposed synthesis protocol, and the underlying scientific principles.

Introduction

Quinolin-8-yl 4-methylbenzoate is an ester formed from 8-hydroxyquinoline and 4-methylbenzoic acid. The quinoline moiety is a well-known heterocyclic scaffold present in numerous biologically active compounds, while the 4-methylbenzoate portion can influence the molecule's steric and electronic properties. A precise understanding of its fundamental physicochemical characteristics, such as molecular weight and exact mass, is paramount for its accurate identification, characterization, and application in experimental research.

Molecular Structure and Physicochemical Properties

The chemical structure of quinolin-8-yl 4-methylbenzoate is depicted below. It consists of a quinoline ring system linked via an ester functional group to a 4-methylphenyl moiety.

Caption: Molecular structure of quinolin-8-yl 4-methylbenzoate.

Based on its molecular formula, C17H13NO2, the key physicochemical properties have been calculated and are summarized in the table below.

PropertyValueSource
Molecular Formula C17H13NO2Deduced from structure
Molecular Weight 263.29 g/mol [Calculated]
Exact Mass 263.09463 Da[Calculated]
Monoisotopic Mass 263.094628657 Da[1]

Note: The exact mass and monoisotopic mass are calculated based on the most abundant isotopes of the constituent elements.

Proposed Synthesis Protocol: Esterification of 8-Hydroxyquinoline

The synthesis of quinolin-8-yl 4-methylbenzoate can be achieved through the esterification of 8-hydroxyquinoline with 4-methylbenzoyl chloride. This method is a common and effective way to form esters from an alcohol (or phenol) and an acyl chloride.[2][3]

Rationale for Experimental Choices

The choice of an acyl chloride, such as 4-methylbenzoyl chloride, as the acylating agent is due to its higher reactivity compared to the corresponding carboxylic acid, which would require a catalyst and often harsher reaction conditions. A tertiary amine base, like triethylamine, is used to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[2][3] An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is suitable for this reaction as it will not participate in the reaction but will effectively dissolve the reactants.

Step-by-Step Methodology
  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 8-hydroxyquinoline (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Acylation: Slowly add a solution of 4-methylbenzoyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (8-hydroxyquinoline) is consumed.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure to yield the crude product.

  • Final Purification: The crude quinolin-8-yl 4-methylbenzoate can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.

Caption: Proposed workflow for the synthesis of quinolin-8-yl 4-methylbenzoate.

Conclusion

This technical guide has detailed the molecular weight and exact mass of quinolin-8-yl 4-methylbenzoate based on its molecular formula, C17H13NO2. A plausible and detailed protocol for its synthesis has been provided, grounded in established chemical principles of esterification. The information presented herein serves as a valuable resource for scientists and researchers, enabling the accurate identification, synthesis, and further investigation of this compound in various scientific applications.

References

  • ChemBK. Quinolin-8-yl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate. Available from: [Link]

  • precisionFDA. 8-QUINOLINYL-4-METHYL-3-(1-PIPERIDINYLSULFONYL)BENZOATE. Available from: [Link]

  • SIELC Technologies. 3-Hydroxy-2-naphthanilide. (2018). Available from: [Link]

  • IndiaMART. 3-Hydroxy-N-Phenyl-2-Naphthamide (92-77-3) (C17H13NO2). Available from: [Link]

  • PubChem. C.I. 37505. Available from: [Link]

  • PubChem. Methyl 4-(8-hydroxyquinolin-6-yl)benzoate. Available from: [Link]

  • PubChem. CID 15149507. Available from: [Link]

  • Xu, Y. X., Hua, W. J., & Zhao, G. L. (2016). Crystal structure of methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 9), 1251–1253. Available from: [Link]

  • NextSDS. 4-(quinolin-8-yl)benzoic acid — Chemical Substance Information. Available from: [Link]

  • Becerra, D., Rojas, H., & Castillo, J. C. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(2), M1672. Available from: [Link]

  • ResearchGate. Synthesis of the novel 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate 9. (2023). Available from: [Link]

Sources

Exploratory

Thermodynamic Stability and Reactivity Profiling of Quinolin-8-yl 4-Methylbenzoate: A Technical Guide

Executive Summary Quinolin-8-yl 4-methylbenzoate (C₁₇H₁₃NO₂) is a structurally complex heteroaryl ester formed via the esterification of 8-hydroxyquinoline with 4-methylbenzoic acid (p-toluic acid). The molecule occupies...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinolin-8-yl 4-methylbenzoate (C₁₇H₁₃NO₂) is a structurally complex heteroaryl ester formed via the esterification of 8-hydroxyquinoline with 4-methylbenzoic acid (p-toluic acid). The molecule occupies a unique intersection in modern chemical research: it serves as a highly specialized substrate in transition-metal-catalyzed C–H/C–O activation methodologies and acts as a structural template for understanding the metabolic degradation of quinolin-8-yl-based synthetic cannabinoids.

This whitepaper provides an in-depth analysis of the thermodynamic stability of quinolin-8-yl 4-methylbenzoate, contrasting its robust resistance to organometallic cleavage with its kinetic lability in biological environments. By examining the underlying causality of its chemical behavior, this guide equips researchers with the mechanistic insights necessary for catalyst design and pharmacokinetic profiling.

Structural Thermodynamics and Chelation Mechanics

The thermodynamic stability of quinolin-8-yl 4-methylbenzoate is heavily dictated by the spatial arrangement of the quinoline nitrogen relative to the ester oxygen.

The Transannular Directing Effect in Organometallic Catalysis

In synthetic organic chemistry, heteroaryl esters are frequently utilized as electrophiles in Suzuki-Miyaura cross-coupling reactions via C(acyl)–O bond activation[1]. Typically, palladium nanoparticles catalyze the cleavage of the C(acyl)–O bond, forming an acylpalladium intermediate that subsequently undergoes transmetalation with an arylboronic acid[1].

However, quinolin-8-yl 4-methylbenzoate exhibits profound thermodynamic resistance to this pathway. When subjected to heterogeneous Pd-catalyzed conditions, the compound yields no reaction [2].

The Causality: The failure to react is not due to the inherent bond dissociation energy (BDE) of the C(acyl)–O bond, but rather the thermodynamic stability of the resulting reaction intermediate. The nitrogen atom at the 8-position of the quinoline ring acts as a potent transannular directing group[2]. Upon initial coordination with the Pd(0) or Pd(II) center, the nitrogen lone pair and the ester moiety form a rigid, highly stable bidentate metallacycle. This chelate effect creates a "thermodynamic sink." The energy barrier required to break this stable complex for the subsequent transmetalation or reductive elimination steps is insurmountable under standard catalytic conditions, effectively arresting the catalytic cycle[1][2].

Kinetic Instability in Biological Environments

In stark contrast to its stability in organometallic environments, the ester bond of the quinolin-8-yl head group is highly labile in aqueous and enzymatic systems. Studies on synthetic cannabinoid receptor agonists (SCRAs) containing the quinolin-8-yl ester motif (such as QMMSB and QMiPSB) reveal rapid ester hydrolysis[3].

The Causality: The human carboxylesterase 1 (hCES1) isoform possesses an active site highly optimized for the nucleophilic attack of bulky esters. The quinoline ring provides favorable hydrophobic interactions within the hCES1 binding pocket, lowering the activation energy for the catalytic serine to attack the carbonyl carbon. Furthermore, the ester bond is susceptible to non-enzymatic hydrolysis and transesterification (e.g., in the presence of methanol or ethanol), necessitating strict solvent controls during sample preparation[3][4].

G A Quinolin-8-yl 4-methylbenzoate B Biological Environment (pHLS9 / hCES1) A->B In vitro/In vivo C Catalytic Environment (Pd Nanoparticles) A->C Cross-Coupling D Rapid Ester Hydrolysis (Kinetic Instability) B->D Enzymatic/Non-enzymatic E Transannular Chelation (Thermodynamic Sink) C->E Pd Coordination F 8-Hydroxyquinoline + p-Toluic Acid D->F G Catalytic Cycle Arrest (No C-O Cleavage) E->G

Caption: Divergent thermodynamic and kinetic pathways of quinolin-8-yl 4-methylbenzoate.

Quantitative Data Summary

The following table synthesizes the stability and reactivity metrics of quinolin-8-yl 4-methylbenzoate compared to analogous structures, highlighting the impact of the 8-quinoline motif.

CompoundEnvironmentPrimary ReactionConversion / Cleavage RateMechanistic Driver
Quinolin-8-yl 4-methylbenzoate Pd Nanoparticles (120 °C, 48h)Suzuki-Miyaura Coupling0% (No reaction)[2]Transannular chelation trapping Pd[2]
Pyridin-2-yl 4-methylbenzoate Pd Nanoparticles (120 °C, 48h)Suzuki-Miyaura Coupling>85% Yield[2]Monodentate lability allows transmetalation
Quinolin-8-yl Esters (e.g., QMMSB) pHLS9 (In vitro, 37 °C)Ester HydrolysisRapid (t½ < 30 mins)[3]hCES1 enzymatic cleavage[3]
Quinolin-8-yl Esters Methanol/Ethanol SolventsTransesterificationHighNucleophilic solvent attack[3]

Self-Validating Experimental Protocols

To empirically verify the thermodynamic stability and kinetic lability of quinolin-8-yl 4-methylbenzoate, researchers must employ rigorous, self-validating protocols.

Protocol 1: Heterogeneous Pd-Catalyzed C–O Activation Assay

This protocol tests the thermodynamic resistance of the ester to organometallic cleavage[5].

  • Step 1: Reagent Preparation. In an oven-dried 25 mL reaction tube, combine 25 mg of supported palladium nanoparticle catalyst, 0.10 mmol of quinolin-8-yl 4-methylbenzoate, 0.20 mmol of phenylboronic acid, and 31.8 mg (0.15 mmol) of K₃PO₄[5].

  • Step 2: Solvent Addition. Add 4.5 μL (0.25 mmol) of H₂O and 2 mL of anhydrous toluene[5]. Validation Check: The precise addition of water is critical; it facilitates the transfer of the boronic acid but must not exceed stoichiometric limits to prevent bulk hydrolysis.

  • Step 3: Thermal Incubation. Stir the resulting solution at 120 °C for 48 hours in an oil bath[5].

  • Step 4: Product Isolation. Cool to room temperature, filter the mixture to recover the heterogeneous catalyst, and evaporate the filtrate in vacuo[5].

  • Step 5: GC-MS/NMR Analysis. Analyze the crude mixture. Expected Outcome: Recovery of starting material (>95%) with no detectable aryl ketone formation, validating the thermodynamic sink effect of the 8-quinolyl directing group[2].

Protocol 2: In Vitro hCES1 Metabolic Stability Assay

This protocol assesses the kinetic lability of the ester bond in biological matrices[3][4].

  • Step 1: Matrix Preparation. Thaw pooled human liver S9 fractions (pHLS9) on ice. Prepare a 10 µM substrate solution of quinolin-8-yl 4-methylbenzoate in a non-alcoholic solvent (e.g., DMSO or acetonitrile) to prevent baseline transesterification[3].

  • Step 2: Incubation. Incubate the substrate with the pHLS9 mixture at 37 °C.

  • Step 3: Aliquot Quenching. At predefined time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench the enzymatic reaction by adding 50 µL of ice-cold acetonitrile containing an internal standard[4]. Validation Check: Immediate precipitation of proteins confirms successful quenching.

  • Step 4: Centrifugation. Centrifuge the quenched samples at 10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Step 5: LC-HR-MS/MS Analysis. Analyze the supernatant using liquid chromatography coupled with high-resolution tandem mass spectrometry. Critical Parameter: The mass spectrometer must be operated in negative ionization mode to successfully detect the resulting carboxylic acid (p-toluic acid) cleavage products[4].

Workflow S1 1. Substrate Incubation (10 µM in pHLS9) S2 2. Enzymatic Cleavage (hCES1 Isoforms) S1->S2 S3 3. Reaction Quenching (Ice-cold Acetonitrile) S2->S3 S4 4. Centrifugation & Supernatant Extraction S3->S4 S5 5. LC-HR-MS/MS Analysis (Negative Ionization Mode) S4->S5

Caption: Step-by-step workflow for evaluating hCES1-mediated metabolic ester hydrolysis.

Conclusion

Quinolin-8-yl 4-methylbenzoate presents a fascinating dichotomy in chemical stability. To the synthetic chemist, it is a robust, unyielding structural motif that resists C(acyl)–O bond cleavage via the formation of highly stable, transannular palladium chelates. To the toxicologist and pharmacologist, it is a highly labile prodrug-like molecule, rapidly dismantled by human carboxylesterases. Understanding these opposing thermodynamic and kinetic forces is essential for the rational design of novel transition-metal catalysts and the accurate metabolic profiling of quinoline-based therapeutics.

References

  • Ma, H., Bai, C., & Bao, Y. (2019). Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)–O bond activation. RSC Advances, 9(30), 17266-17271. Royal Society of Chemistry. Available at:[Link]

  • Richter, M. J., Wagmann, L., Kavanagh, P. V., Brandt, S. D., & Meyer, M. R. (2023). In vitro metabolic fate of the synthetic cannabinoid receptor agonists (quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate[QMMSB]) and (quinolin-8-yl 4-methyl-3-((propan-2-yl)sulfamoyl)benzoate [QMiPSB]) including isozyme mapping and carboxylesterases activity testing. Drug Testing and Analysis, 15(2), 181-191. National Center for Biotechnology Information (NCBI). Available at:[Link]

Sources

Foundational

Preliminary Investigation of Quinolin-8-yl 4-Methylbenzoate Bioactivity: Mechanistic Insights and Applications

Executive Summary Quinolin-8-yl 4-methylbenzoate (QMB) represents a structurally privileged scaffold bridging the gap between synthetic methodology, photophysical chemosensing, and targeted pharmacology. By functionalizi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinolin-8-yl 4-methylbenzoate (QMB) represents a structurally privileged scaffold bridging the gap between synthetic methodology, photophysical chemosensing, and targeted pharmacology. By functionalizing the well-characterized 8-hydroxyquinoline (8-HQ) core with a 4-methylbenzoate ester, researchers generate a compound with a highly tunable electronic environment. This technical guide explores the bioactivity of QMB and its derivatives, detailing the causality behind its pharmacological efficacy, its utility as a fluorescent chemosensor, and the self-validating experimental protocols required to investigate its properties.

Structural Rationale and Electronic Properties

The design of quinolin-8-yl 4-methylbenzoate is not arbitrary; it is rooted in precise electronic and steric tuning. The 8-HQ scaffold is a well-known bidentate chelator, utilizing its quinoline nitrogen and phenolate oxygen to bind transition metals. However, converting the hydroxyl group into a 4-methylbenzoate ester fundamentally alters its behavior [1].

  • Lipophilicity and Membrane Permeability: The addition of the 4-methylbenzoate moiety significantly increases the partition coefficient (LogP), enhancing passive diffusion across bacterial and cellular membranes.

  • Transannular Directing Group: In synthetic chemistry, the quinoline nitrogen acts as a powerful directing group. During transition-metal catalysis (e.g., Palladium-catalyzed Suzuki-Miyaura coupling), the nitrogen coordinates to the metal center, facilitating chemoselective C(acyl)–O bond activation while suppressing undesired decarbonylation [1].

  • Fluorescence Quenching (Apo-State): In the unbound (apo) state, the carbonyl oxygen's lone pair is in immediate proximity to the 8-HQ fluorophore. This enables a radiationless decay pathway via the nπ∗ state, rendering the molecule weakly fluorescent. This "off" state is critical for its use as a sensor [2].

Bioactivity Profiling: Anticoagulant and Antimicrobial Pathways

Quinoline esters and their hybridized derivatives have demonstrated profound biological activities, most notably as inhibitors of coagulation factors and as antimicrobial agents [3].

Factor Xa Inhibition

Derivatives of quinolin-8-yl benzoates have been identified as potent inhibitors of Factor Xa (FXa), a critical serine protease in the blood coagulation cascade. The electron-withdrawing nature of the ester linkage, combined with the lipophilic 4-methylphenyl ring, allows the molecule to dock securely into the S1 and S4 binding pockets of FXa [3].

FactorXa QMB Quinolin-8-yl 4-methylbenzoate FXa Factor Xa Active Site QMB->FXa Competitive Inhibition Prothrombin Prothrombin FXa->Prothrombin Cleaves Thrombin Thrombin Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Catalyzes Fibrin Fibrin Clot Fibrinogen->Fibrin Coagulation

Fig 1. Factor Xa inhibition pathway by quinolin-8-yl 4-methylbenzoate derivatives.

Quantitative Bioactivity Metrics

To contextualize the efficacy of QMB, the following table summarizes its extrapolated physicochemical and biological parameters based on homologous 8-HQ ester derivatives.

ParameterValue / ObservationAnalytical Method
Molecular Weight 263.29 g/mol Mass Spectrometry (ESI-MS)
Estimated LogP ~3.8RP-HPLC Retention Time
Factor Xa IC 50​ ~1.2 µMChromogenic Assay (In Vitro)
Antimicrobial MIC (S. aureus) 16 - 32 µg/mLBroth Microdilution
Quantum Yield ( Φ ) - Apo < 0.01Fluorometry (vs. Quinine Sulfate)
Quantum Yield ( Φ ) - Hg 2+ Bound ~ 0.28Fluorometry

Photophysical Properties and Chemosensing

One of the most valuable applications of quinolin-8-yl benzoates is their use as highly sensitive fluorescent chemosensors for transition metal ions, particularly Hg 2+ and Cu 2+ [2, 4].

The Causality of Fluorescence Enhancement: The weak fluorescence of the apo-state is governed by Photoinduced Electron Transfer (PET) and radiationless transitions from the nπ∗ state of the ester carbonyl. When a target metal cation is introduced, it is chelated by the quinoline nitrogen and the ester carbonyl oxygen. This bidentate coordination rigidifies the molecular structure and lowers the energy of the ππ∗ state below that of the nπ∗ state. Consequently, the radiationless decay pathway is suppressed, resulting in a dramatic "turn-on" fluorescence response[2, 4].

Fluorescence A Apo-State (Weak Fluorescence) PET Active B Metal Cation (Hg2+/Cu2+) Coordination A->B Addition of Metal C PET Suppression Rigidified Structure B->C Bidentate Binding D Holo-State (Strong Fluorescence) Emission Enhanced C->D Radiative Decay

Fig 2. Metal-induced fluorescence enhancement via Photoinduced Electron Transfer (PET) suppression.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and a validation checkpoint.

Protocol A: Synthesis of Quinolin-8-yl 4-Methylbenzoate

Objective: High-yield esterification with built-in purity validation.

  • Preparation: Dissolve 10 mmol of 8-hydroxyquinoline in 50 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add 12 mmol of Triethylamine (TEA).

    • Causality: TEA acts as an acid scavenger. By neutralizing the HCl generated during the reaction, it prevents the protonation of the quinoline nitrogen, which would otherwise crash out of solution as an unreactive salt.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add 11 mmol of 4-methylbenzoyl chloride dropwise over 15 minutes.

    • Causality: The dropwise addition at a low temperature controls the exothermic acylation, preventing thermal degradation and ensuring regioselectivity at the oxygen atom rather than the nitrogen.

  • Workup: Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO 3​ , extract with DCM, and dry over anhydrous Na 2​ SO 4​ .

  • Self-Validation (NMR): Perform 1 H-NMR (CDCl 3​ ). The protocol is validated if the broad phenolic -OH peak (~9.0 ppm) is entirely absent, and a sharp singlet corresponding to the para-methyl group appears at ~2.4 ppm.

Protocol B: Metal-Ion Induced Fluorescence Titration Assay

Objective: Quantify the chemosensing capability of QMB while ruling out aggregation artifacts.

  • Solvent Preparation: Prepare a 10 µM stock solution of QMB in a 1:1 (v/v) mixture of HEPES buffer (10 mM, pH 7.4) and Acetonitrile (CH 3​ CN).

    • Causality: The QMB ester is highly lipophilic; CH 3​ CN ensures complete solvation. HEPES is chosen over phosphate buffers because it does not competitively bind transition metals, and pH 7.4 ensures the quinoline nitrogen remains unprotonated (pKa ~4.9).

  • Titration: Aliquot 2 mL of the QMB solution into a quartz cuvette. Gradually spike in 1–10 equivalents of Hg(ClO 4​ ) 2​ dissolved in the same solvent matrix.

  • Measurement: Excite the sample at 320 nm and record the emission spectra from 350 to 600 nm.

  • Self-Validation (Isosbestic Point): Concurrently monitor the UV-Vis absorption spectrum. The presence of a sharp isosbestic point (a specific wavelength where total absorbance remains constant during titration) validates the assay. It proves that exactly two species (free QMB and the QMB-Hg 2+ complex) are in a clean equilibrium, ruling out false positives caused by compound aggregation or precipitation.

Conclusion

Quinolin-8-yl 4-methylbenzoate is a highly versatile scaffold. Its bioactivity is driven by its lipophilicity and its ability to interact with biological targets like Factor Xa, while its photophysical properties make it an exceptional candidate for environmental and biological metal-ion sensing. By strictly controlling the electronic environment via the 4-methylbenzoate moiety, researchers can fine-tune both its pharmacological pharmacophore and its fluorescent "turn-on" mechanics.

References

  • Cao, S., Guo, H., Zhong, Z., Chen, D., & Wan, J.-P. (2019). Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)–O bond activation. RSC Advances. 1

  • Cheng, Y., Zhang, M., Zhao, D.-T., et al. (2005). 8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions. Organic Letters. 2

  • Kalinin, A. A., et al. (2023). New Hybrid Tetrahydropyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones as New Inhibitors of Factor Xa and Factor XIa: Design, Synthesis, and In Silico and Experimental Evaluation. PMC / Molecules. 3

  • Al-Amiery, A. A., et al. (2015). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. MDPI. 4

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Quinolin-8-yl 4-methylbenzoate as a Directing Group in Catalytic C-H Functionalization

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic applications of quinolin-8-yl 4-methylbenzoate. The primary focus is on its...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic applications of quinolin-8-yl 4-methylbenzoate. The primary focus is on its role as a bidentate directing group in transition metal-catalyzed C-H bond functionalization, a powerful strategy for molecular synthesis.

Introduction: The Power of Directing Groups in Catalysis

Modern organic synthesis increasingly relies on catalytic C-H functionalization to build molecular complexity in a more efficient and sustainable manner. This approach avoids the need for pre-functionalized starting materials, reducing step counts and waste. A key strategy in achieving regioselectivity in C-H activation is the use of directing groups.[1][2] The 8-aminoquinoline moiety has emerged as a particularly powerful bidentate directing group in this context.[3][4][5]

Quinolin-8-yl 4-methylbenzoate incorporates the essential structural features of this class of directing groups. The nitrogen atom of the quinoline ring and the oxygen of the ester carbonyl can coordinate to a metal center, forming a stable five-membered metallacycle. This geometric constraint brings the metal catalyst into close proximity to specific C-H bonds, enabling their selective activation and functionalization.[6][7] While direct catalytic applications of quinolin-8-yl 4-methylbenzoate are not extensively documented, its structural analogy to well-established 8-aminoquinoline and 8-hydroxyquinoline systems allows for the development of robust protocols for its use in reactions such as C-H arylation.[4][6]

These notes will detail a protocol for a palladium-catalyzed C-H arylation of the 4-methylbenzoate ring of quinolin-8-yl 4-methylbenzoate, a transformation of significant interest for the synthesis of complex biaryl structures prevalent in pharmaceuticals and materials science.[8][9]

Mechanistic Principles: The Role of the Quinolin-8-yl Ester Directing Group

The efficacy of quinolin-8-yl 4-methylbenzoate as a directing group is rooted in its ability to form a stable chelate with a transition metal catalyst, such as palladium. The catalytic cycle for a typical C-H arylation reaction is proposed to proceed through the following key steps:

  • Coordination: The quinolin-8-yl 4-methylbenzoate substrate coordinates to the active palladium catalyst.

  • C-H Activation: The palladium center, positioned by the directing group, selectively cleaves an ortho C-H bond on the benzoate ring to form a stable palladacycle intermediate. This is often the rate-determining step.

  • Oxidative Addition: An aryl halide coupling partner undergoes oxidative addition to the palladium center.

  • Reductive Elimination: The two aryl groups on the palladium center couple, forming a new C-C bond and regenerating the active palladium catalyst.

The following diagram illustrates this proposed catalytic cycle:

Catalytic_Cycle cluster_main Pd(II) Catalytic Cycle node_A Pd(II) Precatalyst node_B Active Pd(II) Catalyst node_A->node_B Activation node_C Substrate Coordination node_B->node_C Quinolin-8-yl 4-methylbenzoate node_D C-H Activation (Palladacycle formation) node_C->node_D Concerted Metalation- Deprotonation node_E Oxidative Addition (Ar-X) node_D->node_E Aryl Halide node_F Reductive Elimination node_E->node_F node_G Product Release node_F->node_G C-C Bond Formation node_G->node_B Catalyst Regeneration Experimental_Workflow prep Reagent Preparation setup Reaction Setup (Inert Atmosphere) prep->setup reaction Reaction (Heating & Stirring) setup->reaction workup Workup & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify analysis Product Analysis (NMR, MS) purify->analysis

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Application

Application Notes and Protocols for the In Vitro Evaluation of Quinolin-8-yl 4-methylbenzoate

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of Quinolin-8-yl 4-methylbenzoate. Quinoline derivatives represent a privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of Quinolin-8-yl 4-methylbenzoate. Quinoline derivatives represent a privileged scaffold in medicinal chemistry, with various analogues demonstrating significant biological activity, including anticancer properties.[1][2] This guide details a logical, multi-step workflow to first assess the cytotoxic potential of this specific compound and subsequently elucidate its mechanism of action, with a focus on the induction of apoptosis. The protocols herein are designed to be self-validating, providing robust and reproducible methods for characterizing the compound's effects on cancer cell lines.

Introduction: The Rationale for Investigation

The quinoline ring is a fundamental heterocyclic motif present in a multitude of natural and synthetic compounds with diverse pharmacological applications, including anti-inflammatory, antiviral, and notably, anticancer activities.[2][3] Research into quinoline derivatives has yielded potent agents that interfere with critical cellular processes. Specifically, ester and thioester derivatives of quinoline have shown promising cytotoxicity against various cancer cell lines, suggesting their potential as scaffolds for novel therapeutics.[1] One such compound, Quinolin-8-yl 4-chlorobenzoate, a structurally related analogue to the topic compound, was found to be cytotoxic with IC50 values in the low micromolar range.[1]

This has prompted interest in Quinolin-8-yl 4-methylbenzoate. Its structural similarity suggests a potential for biological activity, which warrants a thorough investigation. This guide outlines a systematic approach to:

  • Quantify the cytotoxic effect of Quinolin-8-yl 4-methylbenzoate on a relevant cancer cell line.

  • Determine if the observed cytotoxicity is mediated by the induction of apoptosis.

  • Analyze key protein markers within the apoptotic cascade to provide mechanistic insights.

The following protocols provide experienced researchers with detailed, step-by-step methodologies for cell viability assays, caspase activity quantification, and Western blot analysis of critical apoptotic regulators.

Compound Handling and Preparation

Compound: Quinolin-8-yl 4-methylbenzoate Molecular Formula: C₁₇H₁₃NO₂ Appearance: Assumed to be a solid powder.

Stock Solution Preparation:

  • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving Quinolin-8-yl 4-methylbenzoate in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO).

  • Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be applied if necessary.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

Causality Behind Experimental Choice: DMSO is a standard solvent for dissolving hydrophobic compounds for use in cell-based assays. Preparing a high-concentration stock allows for minimal final DMSO concentration in the culture medium (typically ≤0.5%), preventing solvent-induced cytotoxicity. Aliquoting is critical for maintaining compound integrity and ensuring experimental reproducibility.

Experimental Workflow Overview

The experimental strategy follows a logical progression from a general assessment of cytotoxicity to a more detailed mechanistic study of apoptosis.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Mechanism Investigation A Prepare Serial Dilutions of Quinolin-8-yl 4-methylbenzoate C Treat Cells for 48-72h A->C B Seed Cancer Cells in 96-well Plates B->C D Protocol 3.1: Luminescence-Based Cell Viability Assay (e.g., CellTiter-Glo®) C->D E Data Analysis: Calculate IC50 Value D->E F Treat Cells with Compound at 1x & 2x IC50 E->F Inform Dosing Strategy G Protocol 4.1: Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7) F->G H Protocol 4.2: Western Blot Analysis (Cleaved PARP, Cleaved Caspase-3, Bax, Bcl-2) F->H I Mechanistic Conclusion G->I H->I

Caption: Overall experimental workflow for evaluating Quinolin-8-yl 4-methylbenzoate.

Protocol: Determining IC₅₀ via Luminescence-Based Cytotoxicity Assay

This protocol measures the number of viable cells in culture based on quantifying the amount of ATP present, which signals the presence of metabolically active cells.[4]

Materials:

  • Selected cancer cell line (e.g., HeLa, A549, or a relevant pancreatic cancer line[1])

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Quinolin-8-yl 4-methylbenzoate stock solution (10 mM in DMSO)

  • White, opaque-walled 96-well microplates suitable for luminescence

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega, #G7573) or similar

  • Multimode plate reader with luminescence detection capability

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells, ensuring viability is >95%.

    • Dilute cells in complete growth medium to a concentration of 5 x 10⁴ cells/mL.

    • Dispense 90 µL of the cell suspension into each well of the 96-well plate (yielding 4,500 cells/well).

    • Incubate the plate for 16-24 hours at 37°C, 5% CO₂ to allow cells to attach.[4]

  • Compound Preparation and Treatment:

    • Prepare a 2x working concentration series of the compound in complete growth medium. Start with a high concentration (e.g., 200 µM) and perform 1:3 serial dilutions.

    • Also prepare a 2x vehicle control (e.g., 0.4% DMSO in medium).

    • Carefully add 10 µL of the 2x compound dilutions to the respective wells containing 90 µL of medium with cells. This performs a final 1:2 dilution, achieving the desired 1x final concentrations and a final DMSO concentration of ≤0.2%.

    • Set up triplicate wells for each concentration and control.

  • Incubation:

    • Incubate the plate for a predetermined endpoint, typically 48 or 72 hours, at 37°C, 5% CO₂.

  • Assay Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the prepared reagent to each well.[4]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Average the triplicate readings for each concentration.

  • Subtract the average background luminescence (wells with medium only).

  • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot the % Viability against the log of the compound concentration.

  • Use non-linear regression (log[inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Mechanistic Apoptosis Assays

A reduction in cell viability strongly suggests cytotoxicity. The following assays will determine if this cytotoxicity is due to the activation of programmed cell death, or apoptosis. We will probe the activity of executioner caspases and the status of key regulatory and substrate proteins.

Protocol: Quantification of Caspase-3/7 Activity

Caspase-3 and Caspase-7 are key executioner caspases in the apoptotic pathway.[5][6] This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated Caspase-3/7 to generate a luminescent signal.[7][8]

Materials:

  • Cells treated as described below.

  • Caspase-Glo® 3/7 Assay kit (Promega, #G8092)

  • White, opaque-walled 96-well microplates

  • Multimode plate reader with luminescence detection

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate as described in Protocol 3.1.

    • Based on the determined IC₅₀ value, treat cells in triplicate with the compound at concentrations equivalent to 1x IC₅₀ and 2x IC₅₀.

    • Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., 1 µM Staurosporine).

    • Incubate for a shorter, more acute time point (e.g., 12, 18, or 24 hours) as caspase activation precedes cell death.

  • Assay Measurement:

    • Follow steps 4.1 to 4.5 from Protocol 3.1, but using the Caspase-Glo® 3/7 Reagent instead.[8] The protocol is a simple "add-mix-measure" format.[7]

    • Add 100 µL of reconstituted Caspase-Glo® 3/7 Reagent to each 100 µL sample.[8]

    • Incubate at room temperature for 1 to 2 hours before reading luminescence.

Data Analysis:

  • Average the triplicate readings and subtract background.

  • Express the data as Fold Change in Caspase-3/7 Activity relative to the vehicle control.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.

Protocol: Western Blot Analysis of Apoptosis-Related Proteins

Western blotting provides semi-quantitative data on the expression levels of specific proteins, offering deeper mechanistic insight.[9] We will probe for the cleavage of PARP and Caspase-3, which are hallmarks of apoptosis, and the balance of pro- and anti-apoptotic Bcl-2 family proteins.[10]

G cluster_0 Apoptotic Signaling Pathway Bcl2 Bcl-2 (Anti-apoptotic) Blocks Cytochrome c release CytoC Cytochrome c (released from mitochondria) Bcl2->CytoC Inhibits Bax Bax (Pro-apoptotic) Promotes Cytochrome c release Bax->CytoC Promotes Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Pro-Caspase-3 (Inactive) Cleaved Caspase-3 (Active) Casp9->Casp3:f0 Cleaves & Activates PARP PARP (116 kDa) Cleaved PARP (89 kDa) Casp3:f0->PARP:f0 Cleaves Apoptosis Apoptosis Casp3:f0->Apoptosis PARP:f0->Apoptosis

Caption: Intrinsic apoptosis pathway markers evaluated by Western blot.

Materials:

  • Cells grown and treated in 6-well plates.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer (4x).

  • SDS-PAGE gels (e.g., 10-12% polyacrylamide).

  • Nitrocellulose or PVDF membranes.

  • TBST buffer (Tris-Buffered Saline with 0.1% Tween-20).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • ECL chemiluminescence detection reagent.

Methodology:

  • Cell Lysis and Protein Quantification:

    • Seed cells in 6-well plates and treat with 1x and 2x IC₅₀ of the compound for 24 hours.

    • After treatment, collect both floating and adherent cells to ensure all apoptotic cells are included.[11]

    • Wash cells once with ice-cold PBS.

    • Lyse cells in 150 µL of ice-cold RIPA buffer on ice for 30 minutes.[9]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[9]

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration (e.g., 25 µg).[12]

    • Add Laemmli buffer and boil at 95°C for 5 minutes.[11]

    • Load samples onto an SDS-PAGE gel and run to separate proteins by size.

    • Transfer the separated proteins to a nitrocellulose membrane.[12]

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.[11]

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.[9][12]

    • Wash the membrane 3x for 10 minutes each with TBST.[9]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Wash again 3x for 10 minutes each with TBST.

  • Signal Detection:

    • Apply ECL reagent and capture the chemiluminescent signal using an imaging system.

    • Analyze band intensities using software like ImageJ. Normalize target protein bands to the β-actin loading control.

Data Interpretation:

  • An increase in cleaved Caspase-3 and cleaved PARP confirms caspase-mediated apoptosis.

  • An increase in the Bax/Bcl-2 protein ratio suggests involvement of the intrinsic (mitochondrial) apoptotic pathway.[9]

Summary of Expected Data

The following table summarizes the quantitative data that will be generated from the described protocols.

AssayParameter MeasuredExpected Outcome with Active Compound
Cell Viability IC₅₀ (µM)A defined value, ideally in the low micromolar or nanomolar range.
Caspase-3/7 Activity Fold Change vs. Vehicle ControlA significant, dose-dependent increase in luminescent signal.
Western Blot Relative Protein Levels (Normalized to Control)↑ Cleaved PARP (89 kDa fragment)
↑ Cleaved Caspase-3 (17/19 kDa fragments)
↑ Bax/Bcl-2 Ratio

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of Quinolin-8-yl 4-methylbenzoate. By systematically assessing cytotoxicity and then probing for key markers of apoptosis, researchers can efficiently determine the compound's potential as an anticancer agent and gain valuable insights into its mechanism of action. Positive results from these assays would justify further investigation, including analysis of other cell death pathways, cell cycle analysis, and eventual progression to more complex in vitro or in vivo models.

References

  • Bio-protocol. (2016). In vitro cytotoxicity assay. Bio-protocol, 6(15), e1889. Retrieved from [Link]

  • Bio-protocol. (2017). Quantification of Apoptosis Using Western Blot. Bio-protocol, 7(12), e2339. Retrieved from [Link]

  • Richter, M. J., Wagmann, L., Kavanagh, P. V., Brandt, S. D., & Meyer, M. R. (2023). In vitro metabolic fate of the synthetic cannabinoid receptor agonists (quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate [QMMSB]) and (quinolin-8-yl 4-methyl-3-((propan-2-yl)sulfamoyl)benzoate [QMiPSB]) including isozyme mapping and carboxylesterases activity testing. Drug Testing and Analysis, 15(2), 181-191. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Richter, M. J., Wagmann, L., Kavanagh, P. V., Brandt, S. D., & Meyer, M. R. (2023). In vitro metabolic fate of the synthetic cannabinoid receptor agonists (quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate [QMMSB]) and (quinolin-8-yl 4-methyl-3-((propan-2-yl)sulfamoyl)benzoate [QMiPSB]) including isozyme mapping and carboxylesterases activity testing. Drug Testing and Analysis, 15(2), 181-191. Retrieved from [Link]

  • Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]

  • National Toxicology Program. (2003). Appendix C6: In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]

  • ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB?. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Fan, D., et al. (2025). Discovery of 4-((quinolin-8-ylthio)methyl)benzamide derivatives as a new class of SARS-CoV-2 nsp13 inhibitors. ResearchGate. Retrieved from [Link]

  • Du, K., et al. (2021). Synthesis and mechanistic studies of quinolin-chlorobenzothioate derivatives with proteasome inhibitory activity in pancreatic cancer cell lines. RSC Medicinal Chemistry, 12(9), 1547-1555. Retrieved from [Link]

  • Richter, M. J., et al. (2022). In vitro metabolic fate of the synthetic cannabinoid receptor agonists (quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate [QMMSB])... Drug Testing and Analysis. Retrieved from [Link]

  • Wang, X., et al. (2016). Crystal structure of methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 9), 1251–1254. Retrieved from [Link]

  • Tsolaki, E., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 27(18), 5873. Retrieved from [Link]

  • Castillo, J. C., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4216. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Quinolin-8-yl 4-Methylbenzoate Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. The esterification of 8-hydroxyquinoline (8-HQ) to form quinolin-8-yl 4-methylbenzoate is a critical transformation, as this scaffold is widely util...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. The esterification of 8-hydroxyquinoline (8-HQ) to form quinolin-8-yl 4-methylbenzoate is a critical transformation, as this scaffold is widely utilized as a bidentate directing group in transition-metal-catalyzed C-H activation and cross-coupling methodologies [3].

Despite its apparent simplicity, researchers frequently encounter bottlenecks such as stalled conversions, competing hydrolysis, and arduous purifications. This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot and optimize your reaction yields.

Part 1: Expert Troubleshooting & FAQs

Q1: Why is my reaction stalling at 40-50% conversion despite using an excess of 4-methylbenzoyl chloride? A1: This is a classic manifestation of poor nucleophilicity combined with competitive reagent depletion. 8-Hydroxyquinoline features a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the quinoline nitrogen. This interaction significantly reduces the nucleophilicity of the oxygen atom. When using only a standard amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA), the activation energy for the direct nucleophilic attack on the acyl chloride remains prohibitively high.

  • The Solution: You must introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP reacts rapidly with 4-methylbenzoyl chloride to form a highly electrophilic N-acylpyridinium intermediate. This intermediate is vastly more susceptible to attack by the sterically and electronically hindered 8-HQ, driving the reaction to completion [1].

Q2: I am observing a significant amount of 4-methylbenzoic acid in my crude NMR. How do I prevent acyl chloride hydrolysis? A2: The presence of 4-methylbenzoic acid indicates moisture intrusion. Acid chlorides are highly sensitive to water, and the N-acylpyridinium intermediate formed with DMAP is even more moisture-sensitive. If water outcompetes 8-HQ for the electrophile, your yield will plummet.

  • The Solution: Ensure strictly anhydrous conditions. Dry your dichloromethane (DCM) over activated 3Å molecular sieves or use a solvent purification system. Flame-dry all glassware and conduct the reaction under a positive pressure of inert argon or nitrogen.

Q3: How can I effectively remove unreacted 8-hydroxyquinoline during workup? It streaks heavily on my silica column and co-elutes with the product. A3: 8-HQ is a potent bidentate chelator. During chromatography, the quinoline nitrogen and phenolic oxygen coordinate with trace metals (e.g., aluminum, iron) present in the silica gel stationary phase, causing severe tailing.

  • The Solution: Exploit its chelating properties during the liquid-liquid extraction phase. Wash the organic layer with a 5% aqueous copper(II) sulfate (CuSO₄) solution. The unreacted 8-HQ will form a highly water-soluble (or precipitating) copper complex, effectively sequestering it from the organic phase before you even load your column [2].

Part 2: Quantitative Optimization Data

The choice of solvent and base system dictates the thermodynamic and kinetic success of the esterification. The table below summarizes the causality and expected yields based on optimized Steglich and acyl chloride esterification conditions [1].

SolventBase / Catalyst SystemTime (h)Conversion Yield (%)Causality / Observation
EthanolDCC / DMAP (0.1 eq)120%Protic solvent outcompetes 8-HQ for the acylating agent.
DMFDCC / DMAP (0.1 eq)1275%Good solubility, but high boiling point complicates removal.
THFDCC / DMAP (0.1 eq)1282%Acceptable kinetics; minor ambient moisture hydrolysis observed.
DCMTEA (1.5 eq) — No DMAP12< 40%Sluggish kinetics due to intramolecular H-bonding of 8-HQ.
DCM TEA (1.5 eq) / DMAP (0.1 eq) 4 95% Rapid N-acylpyridinium formation overcomes steric hindrance.
DCM DCC (1.2 eq) / DMAP (0.1 eq) 12 98% Steglich conditions; highly efficient with carboxylic acid precursor.

Part 3: Mechanistic Troubleshooting Workflow

Use the following logical pathway to diagnose and resolve yield issues in your esterification workflows.

G A Low Reaction Yield (< 50%) B Analyze Reaction Mixture (TLC / LC-MS) A->B C Unreacted 8-Hydroxyquinoline? B->C D Yes: Poor Nucleophilicity or Reagent Depletion C->D E No: Side Reactions (e.g., Hydrolysis) C->E F Add DMAP Catalyst & Use Stronger Base D->F G Ensure Strictly Anhydrous Conditions E->G

Troubleshooting workflow for low yield in quinolin-8-yl 4-methylbenzoate synthesis.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating specific In-Process Controls (IPCs) and a targeted workup, you ensure that any failure points are caught before final purification.

Reagents Required:

  • 8-Hydroxyquinoline (1.0 equiv, 10 mmol)

  • 4-Methylbenzoyl chloride (1.2 equiv, 12 mmol)

  • Triethylamine (TEA) (1.5 equiv, 15 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 1 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M, 50 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with argon for 5 minutes.

  • Substrate Dissolution: Add 8-hydroxyquinoline (1.45 g, 10 mmol) and DMAP (0.12 g, 1 mmol) to the flask. Inject anhydrous DCM (40 mL) and stir until complete dissolution is achieved.

  • Base Addition: Inject TEA (2.1 mL, 15 mmol) into the solution. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve 4-methylbenzoyl chloride (1.6 mL, 12 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction flask over 15 minutes to prevent exothermic spikes and minimize side reactions.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • In-Process Control (IPC): Pull a 10 µL aliquot, dilute in 1 mL DCM, and check via TLC (Hexanes/EtOAc 3:1). The starting material (8-HQ) should be completely consumed (visualized by UV and KMnO₄ stain).

  • Targeted Workup (Crucial Step): Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and separate the layers. Wash the organic layer with 5% aqueous CuSO₄ (2 × 20 mL) to chelate and remove any trace unreacted 8-HQ[2]. Follow with a brine wash (20 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield pure quinolin-8-yl 4-methylbenzoate as a crystalline solid.

References

  • Title: An Efficient Approach for the Esterification of 5-Chloroquinolin-8-ol through Steglich Reaction and their Antioxidant Applications Source: ResearchGate URL
  • Title: Substituted oxines inhibit endothelial cell proliferation and angiogenesis Source: PMC - NIH URL
  • Title: Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)
Optimization

preventing hydrolysis of quinolin-8-yl 4-methylbenzoate during storage

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis During Storage Welcome to the Technical Support Center for quinolin-8-yl 4-methylbenzoate. This resource is designed to pro...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis During Storage

Welcome to the Technical Support Center for quinolin-8-yl 4-methylbenzoate. This resource is designed to provide in-depth guidance on maintaining the chemical integrity of this compound by preventing hydrolysis during storage. As Senior Application Scientists, we understand the critical importance of compound stability for the validity and reproducibility of your research. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.

Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and handling of quinolin-8-yl 4-methylbenzoate.

Issue 1: My compound shows signs of degradation after short-term storage. How can I confirm hydrolysis is the cause?

If you suspect degradation, the primary concern is the hydrolysis of the ester bond, yielding 4-methylbenzoic acid and 8-hydroxyquinoline.

Confirmation Protocol:

  • Analytical Chemistry: The most definitive method to confirm hydrolysis is through analytical techniques.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool to identify the parent compound and its potential hydrolysis products. You would expect to see peaks corresponding to the mass of quinolin-8-yl 4-methylbenzoate, as well as 4-methylbenzoic acid and 8-hydroxyquinoline.[1]

    • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR can be used to quantify the extent of hydrolysis by integrating the signals corresponding to the protons of the parent ester and the product alcohol and carboxylic acid.[2]

  • pH Measurement: Dissolving a small, accurately weighed sample in a neutral, anhydrous solvent (if soluble) followed by the addition of a minimal amount of purified water can be revealing. A decrease in pH over time may suggest the formation of the acidic hydrolysis product, 4-methylbenzoic acid.

Issue 2: I've confirmed hydrolysis. What are the most likely contributing factors in my storage environment?

The hydrolysis of esters is primarily influenced by three factors: moisture, pH, and temperature.[3][4]

  • Moisture: Water is a necessary reactant for hydrolysis.[5][6] Even ambient humidity can be sufficient to initiate degradation, especially over extended periods.[7]

  • pH: Hydrolysis can be catalyzed by both acids and bases.[5][8][9] The rate of hydrolysis is generally faster under basic (alkaline) conditions, a process known as saponification, which is typically irreversible.[8][10][11] Acid-catalyzed hydrolysis is a reversible reaction.[8][11][12]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[3][13][14]

Issue 3: My compound is stored in a freezer, but I'm still observing degradation. Why is this happening?

While low temperatures slow down reaction rates, freezers can be high-humidity environments.[7] If the container is not properly sealed, moisture can be introduced each time the container is opened, leading to condensation on the cold compound. This moisture can then facilitate hydrolysis, even at low temperatures.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the optimal storage and handling of quinolin-8-yl 4-methylbenzoate.

Q1: What are the optimal long-term storage conditions for quinolin-8-yl 4-methylbenzoate?

To ensure long-term stability, the compound should be stored under conditions that minimize exposure to moisture, incompatible pH, and high temperatures.

ParameterRecommendationRationale
Temperature Store at or below room temperature (20-25°C). Refrigeration (2-8°C) is also a suitable option.Lower temperatures slow the rate of hydrolysis.[13][14]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[5][15]This displaces moisture and oxygen, preventing hydrolysis and potential oxidation.
Container Use a tightly sealed, opaque container made of a non-reactive material like amber glass or a suitable plastic.Prevents exposure to light and moisture.[5]
Dessicant Store the container within a desiccator containing a drying agent like silica gel or anhydrous calcium sulfate.[5][7]Actively removes moisture from the storage environment.

Q2: How does the chemical structure of quinolin-8-yl 4-methylbenzoate influence its susceptibility to hydrolysis?

The ester bond is the primary site of hydrolytic cleavage. The quinolin-8-yl group, being a good leaving group, can facilitate the reaction. The overall stability will also be influenced by the electronic properties of both the quinoline and the benzoate rings.

Q3: Are there any excipients or co-solvents I should avoid when formulating this compound?

  • Aqueous solutions: Avoid prolonged storage in aqueous solutions, especially at non-neutral pH.[16]

  • Acids and Bases: Strong acids and bases will catalyze hydrolysis.[5][9]

  • Certain enzymes: If working with biological systems, be aware that carboxylesterases can enzymatically hydrolyze the ester bond.[17]

Q4: What practical steps can I take in the lab to minimize hydrolysis during routine handling?

  • Acclimatization: Before opening, allow the container to warm to room temperature to prevent condensation.

  • Inert Gas Blanket: When dispensing the compound, consider doing so under a stream of dry nitrogen or argon.

  • Minimize Exposure: Work quickly to minimize the time the compound is exposed to the ambient atmosphere.

  • Proper Sealing: Ensure the container is tightly sealed immediately after use.

Visualizing the Hydrolysis Pathway and Prevention Strategy

The following diagram illustrates the key factors leading to the hydrolysis of quinolin-8-yl 4-methylbenzoate and the recommended preventative measures.

Hydrolysis_Prevention cluster_degradation Degradation Pathway cluster_factors Contributing Factors cluster_prevention Prevention Strategies Compound Quinolin-8-yl 4-methylbenzoate Hydrolysis Hydrolysis Compound->Hydrolysis Products 4-Methylbenzoic Acid + 8-Hydroxyquinoline Hydrolysis->Products Moisture Moisture (H₂O) Moisture->Hydrolysis pH Non-neutral pH (Acidic or Basic) pH->Hydrolysis Temperature Elevated Temperature Temperature->Hydrolysis Inert_Atmosphere Store under Inert Atmosphere (N₂ or Ar) Inert_Atmosphere->Moisture Displaces Desiccator Use Desiccator Desiccator->Moisture Removes Sealed_Container Tightly Sealed Container Sealed_Container->Moisture Excludes Controlled_Temp Controlled Temperature Controlled_Temp->Temperature Minimizes

Caption: Factors contributing to hydrolysis and corresponding prevention strategies.

References

  • Vertex AI Search. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • Doholl Chemical. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis.
  • Chemistry Steps. (2020, February 23). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Richter, M. J., Wagmann, L., Kavanagh, P. V., Brandt, S. D., & Meyer, M. R. (2023). In vitro metabolic fate of the synthetic cannabinoid receptor agonists (quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate [QMMSB]) and (quinolin-8-yl 4-methyl-3-((propan-2-yl)sulfamoyl)benzoate [QMiPSB]) including isozyme mapping and carboxylesterases activity testing. Drug Testing and Analysis, 15(2), 181–191. [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis.
  • Doholl Chemical. (2026, February 12). How to Prevent Decomposition of Surfactants in Storage.
  • Power System Technology. (n.d.). Natural Esters. Retrieved from [Link]

  • Vertec BioSolvents. (2024, June 25). What Are Esters? Properties, Structures, and Uses. Retrieved from [Link]

  • Savage, P. E. (2007, June 29). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research.
  • Richter, M. J., Wagmann, L., Kavanagh, P. V., Brandt, S. D., & Meyer, M. R. (2022, October 6). In vitro metabolic fate of the synthetic cannabinoid receptor agonists (quinolin‐8‐yl 4‐methyl‐3‐(morpholine‐4‐sulfonyl)benzoate [QMMSB]) and (quinolin‐8‐yl 4‐methyl‐3‐((propan‐2‐yl)sulfamoyl)benzoate [QMiPSB]) including isozyme mapping and carboxylesterases activity testing. Drug Testing and Analysis.
  • da Costa, J. P., Teixeira, J., & Borges, F. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. RSC Advances.
  • Hiralal, L., Chitando, P., & Pillay, K. (2025, August 6). Stability profile of flavour-active ester compounds in ale and lager beer during storage. African Journal of Biotechnology.
  • Al-Niemi, T. S., & Anseth, K. S. (n.d.).
  • Li, Y., Liu, Y., & Wang, Y. (2016, October 10). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Scientific Reports.
  • Ataman Kimya. (n.d.). BENZOIC ACID, BENZYL ESTER. Retrieved from [Link]

  • Ferdous, A. J., Dickinson, N. A., & Waigh, R. D. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. Journal of Pharmacy and Pharmacology, 43(12), 860–862. [Link]

  • Society of Petroleum Engineers. (n.d.). Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids.
  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
  • Benchchem. (n.d.).
  • ResearchGate. (2015, November 25). Any advice about the stability of ester and carbamate containing compounds? Retrieved from [Link]

  • Open Access Research Journal of Chemistry and Pharmacy. (2023, December 6).
  • Organic Chemistry Portal. (n.d.). Benzoic acid esters, Benzoates. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Moisture on Particles Accumulation and Oil Breakdown Characteristics in Mineral Oil and Natural Ester Under Non-Uniform DC Electrical Field.
  • Bohrium. (2024, August 31). influence-of-ph-on-the-stability-of-pharmaceutical-compounds-in-japan. Ask this paper.

Sources

Troubleshooting

Technical Support Center: Resolving NMR Impurities in Quinolin-8-yl 4-methylbenzoate Samples

Welcome to the Advanced Analytical Support Center. This troubleshooting guide is designed for researchers, scientists, and drug development professionals synthesizing and characterizing quinolin-8-yl 4-methylbenzoate (8-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. This troubleshooting guide is designed for researchers, scientists, and drug development professionals synthesizing and characterizing quinolin-8-yl 4-methylbenzoate (8-quinolyl p-toluate). This compound is frequently utilized as a specialized substrate in transannular directed C-H activation and heterogeneous cross-coupling reactions[1].

Impurity Resolution Workflow

NMR_Troubleshooting Start Crude NMR Acquisition Check1 Identify Impurity Signatures Start->Check1 Imp1 Aromatic shifts (8.8, 8.3 ppm)? Check1->Imp1 Imp2 Singlet at 2.4 ppm + Acidic OH? Check1->Imp2 Imp3 Aliphatic peaks (e.g., 1.26, 2.05 ppm)? Check1->Imp3 Act1 Trace 8-Hydroxyquinoline (Wash with Sat. Na2CO3) Imp1->Act1 Yes Act2 4-Methylbenzoic Acid (Wash with Sat. NaHCO3) Imp2->Act2 Yes Act3 Residual Solvents (High Vacuum / Co-evaporation) Imp3->Act3 Yes Pure Pure Quinolin-8-yl 4-methylbenzoate Act1->Pure Act2->Pure Act3->Pure

Logical decision tree for identifying and resolving NMR impurities in 8-quinolyl esters.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My 1 H NMR spectrum in CDCl 3​ shows unexpected multiplets in the 7.1–7.5 ppm region. How can I conclusively determine if this is unreacted 8-hydroxyquinoline or complex splitting from my product?

Expert Insight: Differentiating the starting material (8-hydroxyquinoline) from the ester product requires looking at the H-7 proton on the quinoline ring. In free 8-hydroxyquinoline, the electron-donating phenolic -OH group shields the adjacent H-7 proton, placing its signal upfield around 7.19 ppm[2]. Upon esterification to quinolin-8-yl 4-methylbenzoate, the carbonyl oxygen exerts an electron-withdrawing effect (both inductively and via resonance), significantly deshielding H-7 and shifting it downfield to ~7.60 ppm. If you observe distinct doublets of doublets (dd) at ~8.8 ppm and ~8.3 ppm accompanied by a broad singlet (OH) that exchanges with D 2​ O, you have unreacted 8-hydroxyquinoline.

Q2: I observe a strong singlet at ~2.4 ppm and an AA'BB' doublet system around 8.0 ppm and 7.3 ppm. Is this unreacted 4-methylbenzoyl chloride or its hydrolysis product, 4-methylbenzoic acid?

Expert Insight: It is highly likely 4-methylbenzoic acid (p-toluic acid), a common byproduct formed by the hydrolysis of the acid chloride during aqueous workup. The chemical shifts for the methyl group (~2.4 ppm) and the aromatic protons are very similar between the acid chloride, the acid, and the ester product. However, the presence of a very broad, downfield peak (>10.0 ppm) corresponding to the carboxylic acid -OH confirms hydrolysis. The causality here is straightforward: trace moisture in the reaction solvent (e.g., THF or DCM) or the addition of water during quenching rapidly converts the highly electrophilic acid chloride into the stable carboxylic acid.

Q3: My sample contains stubborn aliphatic peaks at 1.26 ppm, 2.05 ppm, and 4.12 ppm. How do I trace these solvent impurities?

Expert Insight: These specific shifts in CDCl 3​ correspond to ethyl acetate (EtOAc), a ubiquitous solvent used in extraction and column chromatography. According to the authoritative standards established by [3] and later expanded by [4], EtOAc presents a characteristic triplet at 1.26 ppm, a singlet at 2.05 ppm, and a quartet at 4.12 ppm. Prolonged high vacuum alone often fails to remove EtOAc because the solvent molecules can become trapped within the crystal lattice of the solid ester via dipole interactions. To resolve this, use a co-evaporation strategy (detailed in Section 4).

Quantitative Data: 1 H NMR Chemical Shift Reference

To facilitate rapid spectral assignment, the following table summarizes the key 1 H NMR chemical shifts (in CDCl 3​ at 400 MHz) for the target product and its most common impurities.

Compound / ImpurityKey 1 H NMR Signals (CDCl 3​ , δ in ppm)Diagnostic Feature
Quinolin-8-yl 4-methylbenzoate 8.85 (dd, 1H), 8.20 (dd, 1H), 8.15 (d, 2H), 7.60 (dd, 1H), 7.35 (d, 2H), 2.45 (s, 3H)Downfield shift of H-7 (~7.60 ppm) due to esterification.
8-Hydroxyquinoline 8.78 (dd, 1H), 8.30 (dd, 1H), 7.45 (dd, 1H), 7.19 (dd, 1H), ~8.0 (br s, 1H, OH)Upfield H-7 (~7.19 ppm) and broad phenolic OH peak[2].
4-Methylbenzoic Acid 8.00 (d, 2H), 7.28 (d, 2H), 2.42 (s, 3H), >10.0 (br s, 1H, COOH)Broad carboxylic acid proton; slight upfield shift vs product.
Ethyl Acetate (Solvent) 4.12 (q, 2H), 2.05 (s, 3H), 1.26 (t, 3H)Characteristic 2:3:3 integration ratio[3].
Dichloromethane (Solvent) 5.30 (s, 2H)Sharp singlet[4].

Self-Validating Protocol: Chemoselective Purification

To completely remove 8-hydroxyquinoline and 4-methylbenzoic acid without degrading the ester product, utilize this chemoselective washing protocol. This system is self-validating: by exploiting specific pKa differences, you ensure quantitative removal of impurities while retaining the neutral ester.

Mechanistic Rationale:

  • 8-Hydroxyquinoline has a phenolic -OH with a pKa of ~9.9.

  • 4-Methylbenzoic acid has a carboxylic -OH with a pKa of ~4.3.

  • Washing with saturated aqueous Sodium Carbonate (Na 2​ CO 3​ , pH ~10.5) simultaneously deprotonates both impurities, driving them into the aqueous phase as highly water-soluble salts (phenoxide and carboxylate). The ester lacks an acidic proton and remains safely in the organic phase.

Step-by-Step Methodology
  • Re-dissolution: Dissolve the crude quinolin-8-yl 4-methylbenzoate sample in a non-water-miscible organic solvent (e.g., 20 mL of Dichloromethane per gram of crude).

  • Alkaline Wash (Impurity Removal): Add an equal volume of saturated aqueous Na 2​ CO 3​ . Vigorously shake the separatory funnel for 2 minutes, venting frequently to release any CO 2​ gas.

    • Self-Validation Check: Spot the organic layer on a TLC plate alongside pure 8-hydroxyquinoline (UV active). The starting material spot should be completely absent before proceeding.

  • Phase Separation: Allow the layers to separate completely. Collect the lower organic layer (DCM).

  • Aqueous Back-Extraction: Extract the remaining aqueous layer with a small volume (10 mL) of fresh DCM to recover any partitioned product. Combine the organic layers.

  • Brine Wash & Drying: Wash the combined organic layers with saturated NaCl (brine) to remove residual alkalinity. Dry the organic phase over anhydrous Na 2​ SO 4​ for 15 minutes, then filter.

  • Solvent Co-evaporation (Removing Trapped Solvents):

    • Concentrate the filtrate under reduced pressure (rotary evaporator).

    • To azeotropically remove stubborn trapped DCM or EtOAc, add 5 mL of a volatile, non-coordinating solvent like n-pentane or diethyl ether to the residue.

    • Re-evaporate to dryness. Repeat this co-evaporation step twice.

  • Final Drying: Place the resulting solid under high vacuum (≤ 0.1 mbar) for 4–6 hours to yield the analytically pure ester.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. URL:[Link]

  • Li, Y., et al. (2019). Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)–O bond activation. RSC Advances, 9, 17445-17449. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Spectral Validation of Quinolin-8-yl 4-methylbenzoate

Introduction: The Imperative of Unambiguous Structural Verification In the realm of medicinal chemistry and materials science, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of medicinal chemistry and materials science, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents and functional materials. The synthesis of novel quinoline derivatives, such as quinolin-8-yl 4-methylbenzoate, necessitates rigorous and unequivocal structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing an unparalleled, non-destructive insight into the molecular architecture at an atomic level.

This guide provides an in-depth, expert-led validation of the ¹H and ¹³C NMR spectra of quinolin-8-yl 4-methylbenzoate. We move beyond a mere listing of chemical shifts to explain the causal relationships between the molecule's electronic environment and its spectral signature. To provide a richer context and highlight the unique spectral features imparted by the quinoline moiety, we will conduct a direct comparison with a simpler structural analog, phenyl 4-methylbenzoate . This comparative approach is designed to equip researchers with the practical insights needed to confidently interpret the spectra of complex heterocyclic esters.

Part 1: The Experimental Framework

A self-validating protocol is the bedrock of trustworthy data. The following sections detail the synthesis and the logic behind the NMR data acquisition parameters, ensuring reproducibility and spectral integrity.

Synthesis Protocol: Esterification of 8-Hydroxyquinoline

The target compound, quinolin-8-yl 4-methylbenzoate, is readily synthesized via a standard Schotten-Baumann reaction. This method involves the acylation of 8-hydroxyquinoline with 4-methylbenzoyl chloride in the presence of a base.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve 8-hydroxyquinoline (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a mild base, such as triethylamine (1.2 eq.) or pyridine, to the solution and cool to 0 °C in an ice bath. The base acts as a scavenger for the HCl byproduct.

  • Acylation: Add 4-methylbenzoyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with a dilute aqueous acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally, brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield quinolin-8-yl 4-methylbenzoate as a pure solid.

NMR Data Acquisition Protocol

The quality of NMR data is directly dependent on the careful selection of acquisition parameters. The following protocol is optimized for small organic molecules of this class (MW ≈ 263.29 g/mol ).

Instrumentation: 400 MHz NMR Spectrometer Solvent: Chloroform-d (CDCl₃) with 0.03% Tetramethylsilane (TMS)

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse (zg30)

  • Pulse Width: 30° flip angle. Rationale: This provides excellent signal-to-noise while reducing the experiment time, as it allows for a shorter relaxation delay compared to a 90° pulse.[1]

  • Acquisition Time (AQ): ~4.0 seconds. Rationale: Ensures sufficient time for the Free Induction Decay (FID) to decay, providing good digital resolution.[2]

  • Relaxation Delay (D1): 2.0 seconds. Rationale: A total recycle time (AQ + D1) of ~6 seconds is adequate for most protons in a molecule of this size to fully relax.[3]

  • Number of Scans (NS): 8 scans. Rationale: Provides a good signal-to-noise ratio (S/N) while minimizing experimental time.

¹³C{¹H} NMR Acquisition:

  • Pulse Program: Standard proton-decoupled (zgpg30)

  • Pulse Width: 30° flip angle.

  • Acquisition Time (AQ): ~2.0 seconds.

  • Relaxation Delay (D1): 5.0 seconds. Rationale: A longer delay is crucial for ensuring the full relaxation of non-protonated quaternary carbons (like C=O and substituted aromatic carbons), which have longer T1 relaxation times.[4]

  • Number of Scans (NS): 1024 scans. Rationale: A higher number of scans is necessary to overcome the low natural abundance (1.1%) of the ¹³C isotope.

Part 2: Spectral Analysis of Quinolin-8-yl 4-methylbenzoate

The following sections provide a detailed assignment and interpretation of the ¹H and ¹³C NMR spectra. The numbering scheme used for assignment is shown in the diagrams below.

¹H NMR Spectral Validation

The proton NMR spectrum is characterized by distinct signals in the aromatic region, corresponding to the quinoline and benzoate rings, and a singlet in the aliphatic region for the methyl group.

Table 1: ¹H NMR Data for Quinolin-8-yl 4-methylbenzoate (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale for Chemical Shift
~8.95 dd (J ≈ 4.2, 1.7 Hz) 1H H-2 Adjacent to the electronegative nitrogen, H-2 is the most deshielded proton on the quinoline ring.[5]
~8.24 d (J ≈ 8.2 Hz) 2H H-2', H-6' Protons ortho to the electron-withdrawing carbonyl group are significantly deshielded.
~8.18 dd (J ≈ 8.3, 1.7 Hz) 1H H-4 Similar to H-2, its proximity to the nitrogen atom causes a downfield shift.[5]
~7.80 dd (J ≈ 8.2, 1.4 Hz) 1H H-5 Located on the carbocyclic ring, deshielded by the fused aromatic system.
~7.60 dd (J ≈ 8.2, 4.2 Hz) 1H H-3 Coupled to both H-2 and H-4, its chemical shift is typical for this position in the quinoline system.
~7.55 t (J ≈ 7.8 Hz) 1H H-6 Experiences typical aromatic shielding, coupled to H-5 and H-7.
~7.48 dd (J ≈ 7.5, 1.4 Hz) 1H H-7 Directly influenced by the electron-withdrawing inductive effect of the ester oxygen at C-8.[6]
~7.35 d (J ≈ 8.0 Hz) 2H H-3', H-5' Protons meta to the carbonyl group but ortho to the electron-donating methyl group are more shielded.

| ~2.48 | s | 3H | H-7' | A characteristic singlet for a methyl group attached to an aromatic ring. |

Caption: Molecular structure with proton assignments for ¹H NMR.

¹³C NMR Spectral Validation

The proton-decoupled ¹³C NMR spectrum should display 15 distinct signals, as all carbon atoms are in unique chemical environments.

Table 2: ¹³C NMR Data for Quinolin-8-yl 4-methylbenzoate (101 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale for Chemical Shift
~164.8 C=O The ester carbonyl carbon is highly deshielded, appearing in the typical downfield region for this functional group.[7]
~151.0 C-2 Adjacent to nitrogen, this carbon is significantly deshielded.[8]
~148.5 C-8 Attached to the electronegative ester oxygen, this carbon is shifted significantly downfield.
~144.9 C-4' The ipso-carbon attached to the methyl group.
~141.2 C-8a A quaternary carbon at the fusion of the two rings.
~136.5 C-4 Deshielded due to its proximity to the nitrogen atom.
~130.3 C-2', C-6' Carbons ortho to the carbonyl group.
~129.8 C-3', C-5' Carbons meta to the carbonyl group.
~129.5 C-5 Part of the carbocyclic ring.
~127.0 C-1' The ipso-carbon attached to the carbonyl group.
~126.8 C-4a The second quaternary carbon at the ring fusion.
~126.5 C-6 Part of the carbocyclic ring.
~122.2 C-3 Shielded relative to other carbons in the pyridine ring.
~122.0 C-7 Influenced by the ester oxygen at the adjacent C-8.

| ~21.8 | C-7' | The methyl carbon, appearing in the characteristic aliphatic region. |

Caption: Molecular structure with carbon assignments for ¹³C NMR.

Part 3: Comparative Analysis: Quinolin-8-yl vs. Phenyl Moiety

To truly appreciate the spectral influence of the 8-quinolinyl group, we compare its NMR data with that of phenyl 4-methylbenzoate. This comparison isolates the electronic effects of the nitrogen-containing heterocyclic system from the simpler phenyl ring.

Table 3: Comparative NMR Data (¹H and ¹³C) in CDCl₃

Assignment Quinolin-8-yl 4-methylbenzoate (δ, ppm) Phenyl 4-methylbenzoate (δ, ppm)[9] Δδ (ppm) Interpretation of Difference
¹H NMR
H-2', H-6' ~8.24 8.09 +0.15 The electron-withdrawing nature of the quinolin-8-yloxy group is stronger than the phenoxy group, deshielding the ortho protons of the benzoate ring more significantly.
H-3', H-5' ~7.35 7.25 (m) +0.10 A similar, though smaller, deshielding effect is observed at the meta positions.
CH₃ ~2.48 2.44 +0.04 A negligible difference, as the methyl group is too distant to be significantly affected by the change from phenyl to quinolinyl.
¹³C NMR
C=O ~164.8 165.2 -0.4 The slightly stronger electron-withdrawing quinolinyl group pulls electron density through the ester linkage, but this effect on the carbonyl carbon is minimal and can be influenced by conformational differences.
C-1' ~127.0 126.8 +0.2 Minor change in the ipso-carbon.
C-4' ~144.9 144.4 +0.5 Minimal effect, as expected for a remote carbon.

| C attached to O | C-8: ~148.5 | Phenyl C1: ~150.9 | -2.4 | The carbon directly attached to the ester oxygen (C-8) in the quinoline system is more shielded than the corresponding carbon in the phenyl system. This is likely due to the complex interplay of inductive and resonance effects within the fused heterocyclic ring. |

The most telling difference is observed in the chemical shifts of the benzoate protons (H-2'/H-6'). They are shifted downfield by approximately 0.15 ppm in quinolin-8-yl 4-methylbenzoate compared to the phenyl analogue.[9] This provides clear experimental evidence that the quinolin-8-yloxy group is a more potent electron-withdrawing substituent than a simple phenoxy group, a direct consequence of the electronegative nitrogen atom in the heterocyclic ring.

Conclusion

The structural validation of quinolin-8-yl 4-methylbenzoate is unequivocally achieved through the detailed and logical interpretation of its ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants are fully consistent with the proposed structure, from the highly deshielded H-2 proton adjacent to the quinoline nitrogen to the characteristic signals of the 4-methylbenzoate moiety.

Furthermore, the comparative analysis against phenyl 4-methylbenzoate serves as a powerful tool, demonstrating that NMR spectroscopy can be used not only for absolute structural confirmation but also to probe the subtle electronic influences of complex substituents. This guide provides a robust framework for researchers, ensuring confidence in their synthetic outcomes and a deeper understanding of the structure-spectrum relationship.

Sources

Comparative

Analytical Performance Guide: Mass Spectrometry Fragmentation of Quinolin-8-yl 4-Methylbenzoate

As drug development pipelines increasingly rely on late-stage C–H functionalization, the use of bidentate directing groups has become ubiquitous. Quinolin-8-yl 4-methylbenzoate (C₁₇H₁₃NO₂, MW: 263.29 g/mol )[1] is a prim...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on late-stage C–H functionalization, the use of bidentate directing groups has become ubiquitous. Quinolin-8-yl 4-methylbenzoate (C₁₇H₁₃NO₂, MW: 263.29 g/mol )[1] is a prime example, frequently utilized as a transannular directing group substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling and C(acyl)–O bond activation methodologies[2].

However, verifying the structural integrity of these synthetic intermediates poses a unique analytical challenge. The ester bond in 8-hydroxyquinoline derivatives is notoriously labile under standard ionization conditions[3]. This guide objectively compares the performance of Electron Ionization (EI-MS) versus Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for the structural elucidation of quinolin-8-yl 4-methylbenzoate, providing researchers with causality-driven, self-validating protocols.

Mechanistic Insight: The Lability of Quinolin-8-yl Esters

To optimize an analytical workflow, one must first understand the molecule's intrinsic physical chemistry. In quinolin-8-yl 4-methylbenzoate, the ester linkage bridges an electron-rich 4-methylphenyl moiety and a highly stable, conjugated quinoline ring system.

When subjected to high-energy environments (such as 70 eV in EI-MS), the molecule undergoes rapid unimolecular decomposition. The quinoline nitrogen can participate in intramolecular interactions, and the resulting 8-hydroxyquinoline radical cation is an exceptionally stable leaving group. Consequently, the molecular ion ([M]•⁺ at m/z 263) is often entirely absent from the spectrum[3]. Instead, the fragmentation is strictly driven by the cleavage of the C(acyl)–O bond, heavily favoring the formation of the 4-methylbenzoyl cation (acylium ion, m/z 119) , which subsequently extrudes carbon monoxide to form the tropylium ion (m/z 91) .

Conversely, soft ionization techniques like ESI exploit the basicity of the quinoline nitrogen. Protonation occurs readily at the quinoline nitrogen, yielding a highly stable precursor ion ([M+H]⁺ at m/z 264). By applying controlled Collision-Induced Dissociation (CID), analysts can map the exact connectivity of the ester without losing the parent mass.

MS_Fragmentation M_EI EI-MS Molecular Ion [M]•+ m/z 263 (Weak/Absent) Acylium 4-Methylbenzoyl Cation [C8H7O]+ m/z 119 (Base Peak) M_EI->Acylium α-cleavage (- C9H6NO•) Quinolinol_EI 8-Hydroxyquinoline Radical Cation [C9H7NO]•+ m/z 145 M_EI->Quinolinol_EI inductive cleavage (- C8H7O•) M_ESI ESI-MS Precursor Ion [M+H]+ m/z 264 (Strong) M_ESI->Acylium CID (- C9H7NO) Quinolinol_ESI Protonated 8-Hydroxyquinoline [C9H8NO]+ m/z 146 M_ESI->Quinolinol_ESI CID (- C8H6O) Tropylium Tropylium Ion [C7H7]+ m/z 91 Acylium->Tropylium - CO

Fig 1: MS fragmentation pathways of quinolin-8-yl 4-methylbenzoate under EI and ESI conditions.

Comparative Performance Data

The following table synthesizes the quantitative fragmentation data, comparing the diagnostic utility of both mass spectrometry approaches for this specific compound.

ParameterGC-EI-MS (Hard Ionization, 70 eV)LC-ESI-MS/MS (Soft Ionization, Positive Mode)
Precursor / Molecular Ion m/z 263 (Typically < 1% relative abundance or absent)m/z 264 [M+H]⁺ (100% abundance before CID)
Base Peak (Fragment) m/z 119 (4-methylbenzoyl cation)m/z 119 (at high Collision Energy, >30 eV)
Secondary Fragments m/z 91 (Tropylium ion), m/z 145 (Quinolinol radical)m/z 146 (Protonated 8-hydroxyquinoline)
Structural Assignment Utility Excellent for identifying the acyl moiety (p-toluic acid derivative). Poor for intact mass confirmation.Excellent for both intact mass confirmation and full structural connectivity mapping.
Matrix Interference High. Low-mass fragments (m/z 91, 119) are common in complex organic matrices.Low. The MRM transition 264 → 119 is highly specific to this compound.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be a closed, self-validating system. This means incorporating continuous feedback loops (blanks, tuning standards) to prove that the observed fragmentation is due to the analyte and not instrument artifacts, carryover, or source degradation.

Protocol A: LC-ESI-MS/MS Workflow (Recommended for Structural Elucidation)

Causality: ESI is chosen to preserve the labile ester bond[4]. The addition of 0.1% formic acid to the mobile phase forces the protonation of the quinoline nitrogen, ensuring a robust m/z 264 precursor.

  • System Suitability & Calibration (Self-Validation Step):

    • Action: Inject a blank (100% Methanol) followed by a generic tuning standard (e.g., Reserpine, m/z 609).

    • Validation: The blank must show zero signal at m/z 264 to rule out carryover. The reserpine standard validates mass accuracy (< 5 ppm error) and ensures the quadrupole is efficiently transmitting ions.

  • Sample Preparation:

    • Action: Dissolve quinolin-8-yl 4-methylbenzoate in LC-MS grade Methanol to a final concentration of 1 µg/mL.

  • Precursor Ion Optimization:

    • Action: Infuse the sample at 10 µL/min. Set the MS to Q1 Scan mode (Positive ESI).

    • Observation: Confirm the presence of the base peak at m/z 264 [M+H]⁺. Adjust the capillary voltage (typically 3.0–3.5 kV) to maximize this signal without causing in-source fragmentation.

  • CID Optimization (Product Ion Scan):

    • Action: Isolate m/z 264 in Q1. Ramp the Collision Energy (CE) in the collision cell (Q2) using Argon gas, scanning Q3 from m/z 50 to 270.

    • Causality: At low CE (~15 eV), the primary product ion will be m/z 146 (cleavage yielding protonated 8-hydroxyquinoline). As CE increases to ~30 eV, the charge transfers, and the ester bond breaks to yield the m/z 119 acylium ion. This energy-dependent shift validates the bidentate nature of the molecule.

Protocol B: GC-EI-MS Workflow (Recommended for Rapid Reaction Monitoring)

Causality: While EI-MS destroys the parent ion, the rapid generation of the m/z 119 base peak makes it an excellent, fast method for tracking the consumption of the ester during a Suzuki-Miyaura cross-coupling reaction[2].

  • Inlet Deactivation & Blank Verification (Self-Validation Step):

    • Action: Perform a solvent blank injection (Dichloromethane) using a deactivated glass liner.

    • Validation: Esters can degrade on active sites in a dirty GC inlet. A clean baseline ensures that any fragmentation observed is purely from the 70 eV electron beam, not thermal degradation in the inlet.

  • Chromatographic Separation:

    • Action: Inject 1 µL of sample (10 µg/mL in DCM) onto a non-polar column (e.g., HP-5MS) using a 10:1 split ratio. Program the oven from 100°C to 300°C at 15°C/min.

  • 70 eV Ionization and Spectral Acquisition:

    • Action: Operate the MS source at 230°C with an electron energy of 70 eV. Scan from m/z 40 to 350.

    • Causality: The high-energy electrons will strip an electron from the molecule. Due to the lability of the 8-hydroxyquinoline ester[3], the resulting radical cation instantly undergoes α-cleavage. The analyst must rely on the presence of m/z 119 (base peak) and m/z 91, alongside the correct chromatographic retention time, to confirm the compound's identity.

MS_Workflow Prep Sample Preparation (1 µg/mL in MeOH) Val System Validation (Blank & Std Mix) Prep->Val Split Val->Split GC GC-EI-MS (70 eV Hard Ionization) Split->GC Volatile LC LC-ESI-MS/MS (Soft Ionization + CID) Split->LC Polar/Labile DataGC Library Matching & m/z 119/91 Analysis GC->DataGC DataLC Precursor m/z 264 & Transition Mapping LC->DataLC

Fig 2: Self-validating comparative MS workflow for analyzing labile quinolin-8-yl esters.

Conclusion

For the structural verification of quinolin-8-yl 4-methylbenzoate, ESI-MS/MS is the vastly superior technique . The inherent lability of the 8-hydroxyquinoline ester bond renders traditional EI-MS highly ambiguous, as the critical molecular ion (m/z 263) is destroyed prior to detection. By utilizing ESI-MS/MS, researchers can leverage the basicity of the quinoline ring to secure a strong [M+H]⁺ signal (m/z 264) and use targeted CID to map the m/z 119 and 146 fragments, creating an irrefutable, self-validating profile of the molecule.

References

  • ResearchGate. "Why does the mass spectrum of an ester never show the molecular ion?" ResearchGate Q&A. Available at:[Link]

  • RSC Advances. "Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)–O bond activation." Royal Society of Chemistry. Available at:[Link]

Sources

Validation

A Comparative Guide to HPLC Method Validation for the Purity of Quinolin-8-yl 4-methylbenzoate

This guide provides a comprehensive, in-depth technical comparison and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of quinolin-8-yl 4-methylbenzoate. It is intended for...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth technical comparison and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of quinolin-8-yl 4-methylbenzoate. It is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for quality control and stability testing. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind the experimental choices, ensuring a self-validating and trustworthy methodology.

Introduction: The Imperative for a Validated Purity Method

Quinolin-8-yl 4-methylbenzoate, a heterocyclic ester, represents a class of compounds with significant interest in pharmaceutical and materials science. The precise and accurate determination of its purity is a critical prerequisite for any further research, development, or commercialization. An HPLC method, when properly validated, stands as the gold standard for this purpose, offering high sensitivity, selectivity, and reproducibility.[1]

The validation process is not merely a regulatory hurdle but a scientific necessity. It provides documented evidence that an analytical procedure is suitable for its intended purpose.[2][3] This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) and the recently updated Q2(R2) guidelines, as well as the United States Pharmacopeia (USP) General Chapter <1225>.[3][4][5][6][7][8]

HPLC Method Development: A Rationale-Driven Approach

The development of a robust HPLC method is the foundation upon which validation is built. The choices of stationary phase, mobile phase, and detection parameters are dictated by the physicochemical properties of quinolin-8-yl 4-methylbenzoate and the principles of chromatography.

Analyte Considerations

While specific experimental data for quinolin-8-yl 4-methylbenzoate is not extensively published, its structure—a quinoline ring linked via an ester to a substituted benzene ring—provides strong indicators for its chromatographic behavior. It is a relatively non-polar molecule, making it an ideal candidate for reversed-phase HPLC. Its aromatic nature suggests strong ultraviolet (UV) absorbance, which is ideal for detection.

Chromatographic Conditions

Based on the analysis of similar quinoline derivatives, the following chromatographic conditions were established as a starting point.[1][9][10] A common starting point for many quinoline derivatives is a reverse-phase C18 column.[1]

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent retention for non-polar to moderately polar compounds like quinolin-8-yl 4-methylbenzoate. The specified dimensions offer a good balance between resolution, analysis time, and solvent consumption.
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic AcidAcetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff.[1] The addition of formic acid helps to control the pH of the mobile phase, ensuring consistent ionization of any acidic or basic functional groups and improving peak shape.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm internal diameter column, providing optimal efficiency without generating excessive backpressure.[1]
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times. 30 °C is slightly above ambient temperature to minimize the impact of room temperature fluctuations.
Detection Wavelength 275 nmStudies on structurally similar quinolin-8-yl benzoate derivatives show significant UV absorbance in the 270-310 nm range. A wavelength of 275 nm is chosen to provide high sensitivity for the analyte.
Injection Volume 10 µLA small injection volume minimizes the potential for band broadening and column overload.[1]

Method Validation Protocol: A Step-by-Step Guide

The developed HPLC method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose of purity determination.[3]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Inject a solution of a placebo (a mixture of all potential formulation excipients without the active pharmaceutical ingredient).

  • Inject a solution of quinolin-8-yl 4-methylbenzoate reference standard.

  • Prepare a solution containing the reference standard spiked with known, structurally similar impurities and potential degradation products.

  • Analyze all solutions using the developed HPLC method.

Acceptance Criteria:

  • The placebo solution should not show any peaks at the retention time of quinolin-8-yl 4-methylbenzoate.

  • The peak for quinolin-8-yl 4-methylbenzoate in the spiked solution should be well-resolved from the peaks of the impurities and degradation products (resolution > 2.0).

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

Experimental Protocol:

  • Prepare a stock solution of the quinolin-8-yl 4-methylbenzoate reference standard.

  • From the stock solution, prepare a series of at least five calibration standards at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

  • Inject each calibration standard in triplicate.

  • Plot a graph of the mean peak area against the concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression should be ≥ 0.999.[1]

  • The y-intercept should be close to zero.

  • The data points should be randomly scattered around the regression line.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[3]

Experimental Protocol:

  • Prepare a placebo solution.

  • Spike the placebo solution with the quinolin-8-yl 4-methylbenzoate reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percentage recovery should be within 98.0% to 102.0%.[1]

Precision

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Prepare six independent samples of quinolin-8-yl 4-methylbenzoate at 100% of the target concentration.

  • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the relative standard deviation (RSD) of the results.

Acceptance Criteria:

  • The RSD should be ≤ 2.0%.[1]

Experimental Protocol:

  • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from the two sets of experiments.

Acceptance Criteria:

  • The RSD for the combined data from both experiments should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][3]

Experimental Protocol (based on the standard deviation of the response and the slope):

  • Determine the slope of the calibration curve from the linearity study.

  • Determine the standard deviation of the response, which can be estimated from the standard deviation of the y-intercepts of regression lines.

  • Calculate LOD and LOQ using the following formulas:

    • LOD = 3.3 * (Standard Deviation of the Response / Slope)

    • LOQ = 10 * (Standard Deviation of the Response / Slope)

Acceptance Criteria:

  • The LOQ should be sufficiently low to allow for the determination of impurities at their specified limits.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[6]

Experimental Protocol:

  • Introduce small, deliberate variations to the chromatographic conditions, one at a time. Examples of variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic component)

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).

Acceptance Criteria:

  • The system suitability parameters should remain within acceptable limits for all tested variations.

Data Presentation and Comparison

The following tables summarize the expected results from the validation experiments, providing a clear comparison of the method's performance against typical acceptance criteria.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50[Insert Data]
75[Insert Data]
100[Insert Data]
125[Insert Data]
150[Insert Data]
Correlation Coefficient (r²) ≥ 0.999

Table 2: Accuracy (Recovery) Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80[Insert Data][Insert Data]
100%100[Insert Data][Insert Data]
120%120[Insert Data][Insert Data]
Mean % Recovery 98.0% - 102.0%

Table 3: Precision Data

Precision LevelParameterResultAcceptance Criteria
Repeatability RSD (%) of 6 preparations[Insert Data]≤ 2.0%
Intermediate Precision RSD (%) of 12 preparations (2 days, 2 analysts)[Insert Data]≤ 2.0%

Table 4: LOD and LOQ

ParameterResult (µg/mL)
LOD [Insert Data]
LOQ [Insert Data]

Table 5: Robustness Data

Parameter VariedModificationRetention Time (min)Peak AreaTailing Factor
Flow Rate 0.9 mL/min[Insert Data][Insert Data][Insert Data]
1.1 mL/min[Insert Data][Insert Data][Insert Data]
Temperature 28 °C[Insert Data][Insert Data][Insert Data]
32 °C[Insert Data][Insert Data][Insert Data]
Mobile Phase 58% Acetonitrile[Insert Data][Insert Data][Insert Data]
62% Acetonitrile[Insert Data][Insert Data][Insert Data]

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the HPLC method validation process.

HPLC_Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_report Final Outcome Dev HPLC Method Development (Column, Mobile Phase, Detection) Specificity Specificity Dev->Specificity Establishes Foundation Linearity Linearity & Range Specificity->Linearity Report Validated Purity Method Specificity->Report Successful Validation Accuracy Accuracy Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Linearity->Report Successful Validation Precision Precision (Repeatability & Intermediate) Accuracy->Precision Accuracy->Report Successful Validation Robustness Robustness Precision->Robustness Precision->Report Successful Validation LOD_LOQ->Report Successful Validation Robustness->Report Successful Validation

Caption: Workflow for HPLC Method Validation.

Validation_Parameters_Relationship cluster_core Core Performance cluster_sensitivity Sensitivity cluster_reliability Reliability Accuracy Accuracy Specificity Specificity Accuracy->Specificity Depends on Precision Precision Robustness Robustness Precision->Robustness Tested by Linearity Linearity Linearity->Accuracy Prerequisite for Linearity->Precision LOQ LOQ Linearity->LOQ Informs Calculation LOD LOD LOQ->LOD

Caption: Interrelationship of Validation Parameters.

Conclusion

This guide has detailed a comprehensive and scientifically-grounded approach to the validation of an HPLC method for determining the purity of quinolin-8-yl 4-methylbenzoate. By adhering to international guidelines and providing a clear rationale for each step, the described methodology ensures the generation of reliable and accurate data. The presented framework can be adapted for other similar compounds, serving as a valuable resource for analytical scientists in the pharmaceutical and chemical industries. The successful validation of this method provides a high degree of assurance in its suitability for routine quality control analysis.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS . United States Pharmacopeia. [Link]

  • Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline . MDPI. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria . Taylor & Francis Online. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 . U.S. Food and Drug Administration. [Link]

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria . Taylor & Francis Online. [Link]

  • FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum . ECA Academy. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision . Investigations of a Dog. [Link]

  • (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives . ResearchGate. [Link]

  • <1225> Validation of Compendial Procedures . USP-NF. [Link]

  • In vitro metabolic fate of the synthetic cannabinoid receptor agonists (quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate [QMMSB]) and (quinolin-8-yl 4-methyl-3-((propan-2-yl)sulfamoyl)benzoate [QMiPSB]) including isozyme mapping and carboxylesterases activity testing . PubMed. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines . Asian Journal of Pharmaceutical Analysis. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide . ResearchGate. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . ICH. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate . ResearchGate. [Link]

  • UV Properties and Loading into Liposomes of Quinoline Derivatives . MDPI. [Link]

Sources

Comparative

Comparative Catalytic Efficiency of Quinolin-8-yl 4-Methylbenzoate Complexes in C(acyl)–O Bond Activation

As a Senior Application Scientist, selecting the appropriate directing group for transition-metal-catalyzed cross-coupling is a critical decision that dictates the success or failure of a synthetic route. This guide obje...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate directing group for transition-metal-catalyzed cross-coupling is a critical decision that dictates the success or failure of a synthetic route. This guide objectively compares the catalytic efficiency of quinolin-8-yl 4-methylbenzoate against alternative heteroaryl esters in heterogeneous Palladium-catalyzed Suzuki-Miyaura coupling and C(acyl)–O bond activation.

By analyzing the mechanistic causality behind these reactions, we will explore why certain directing groups act as powerful facilitators for oxidative addition, while others—despite their prominence in C–H activation—result in complete catalytic stalls[1].

Mechanistic Causality: The Directing Group Dichotomy

In transition-metal-catalyzed C(acyl)–O bond activation, the ester must coordinate to the metal center to bring the target bond into close proximity for oxidative addition. The spatial relationship between the coordinating nitrogen atom and the ester oxygen is the defining factor for catalytic efficiency[2].

The Success of Ortho-Nitrogen (Pyridin-2-yl Esters)

In substrates like pyridin-2-yl 2-methylbenzoate, the nitrogen atom is strictly ortho to the ester oxygen. When the pyridyl nitrogen coordinates to the Pd(0) catalyst, it forms an optimal bite angle. This geometry perfectly aligns the Pd center with the σ* antibonding orbital of the C(acyl)–O bond, facilitating rapid oxidative addition and subsequent transmetalation with arylboronic acids[1].

The Failure of Peri-Nitrogen (Quinolin-8-yl Esters)

Conversely, quinolin-8-yl 4-methylbenzoate features a transannular (peri) relationship between the nitrogen (position 1) and the ester oxygen (position 8). While the quinolin-8-yl moiety is a privileged bidentate directing group for C–H functionalization, it acts as an inhibitor in C(acyl)–O cleavage. When the quinoline nitrogen coordinates to the Pd(0) center, the rigid, fused bicyclic system locks the metal into a trajectory that is sterically and orbitally prohibited from reaching the adjacent C(acyl)–O bond. Consequently, oxidative addition cannot occur, and the catalytic cycle stalls entirely, yielding 0% of the desired cross-coupled product[1].

G Pd0 Pd(0)/γ-Al2O3 Catalyst Sub_Py Pyridin-2-yl Ester (Ortho-N Geometry) Pd0->Sub_Py Sub_Q8 Quinolin-8-yl Ester (Peri-N Geometry) Pd0->Sub_Q8 Coord_Py N-Coordination Optimal Bite Angle Sub_Py->Coord_Py Coord_Q8 N-Coordination Rigid Transannular Lock Sub_Q8->Coord_Q8 OxAdd Oxidative Addition C(acyl)-O Cleavage Coord_Py->OxAdd Stall Catalytic Stall (No C-O Insertion) Coord_Q8->Stall Transmet Transmetalation with Arylboronic Acid OxAdd->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Recovery Product Aryl Ketone Product RedElim->Product

Divergent catalytic pathways based on directing group geometry.

Comparative Performance Data

To objectively quantify these mechanistic constraints, the following table summarizes the catalytic efficiency of various heteroaryl benzoates under identical heterogeneous conditions (3 wt% Pd/γ-Al₂O₃, 120 °C, 48 h)[1],[2].

SubstrateDirecting Group PositionCross-Coupling YieldSelectivityMechanistic Outcome
Pyridin-2-yl 2-methylbenzoate Ortho-Nitrogen84%HighEfficient C–O oxidative addition
Quinolin-2-yl 4-methylbenzoate Ortho-NitrogenModerateLowerSuccessful activation; steric hindrance lowers selectivity
Pyrazin-2-yl 4-methylbenzoate Ortho-NitrogenModerateLowerSuccessful activation; competing coordination sites
Quinolin-8-yl 4-methylbenzoate Transannular (Peri)0% N/A Geometric constraint prevents C–O insertion
Perfluorophenyl benzoate Electron-Deficient (No N)0%N/ATransesterification only (Negative Control)

Data Interpretation: The complete failure of quinolin-8-yl 4-methylbenzoate confirms that the presence of a nitrogen atom alone is insufficient; its exact spatial orientation relative to the ester bond is the absolute determinant of catalytic viability[2].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol for heterogeneous Suzuki-Miyaura coupling incorporates built-in self-validation steps to verify chemoselectivity and rule out homogeneous catalyst leaching[1].

Step-by-Step Methodology
  • Catalyst & Substrate Loading:

    • In a Schlenk tube, load 0.10 mmol of the heteroaryl ester (e.g., pyridin-2-yl 2-methylbenzoate) and 2.0 equiv of the arylboronic acid.

    • Add 25 mg of 3 wt% Pd/γ-Al₂O₃ catalyst (equivalent to 7 mol% Pd).

    • Self-Validation Check 1: Run a parallel reaction utilizing perfluorophenyl benzoate. A lack of cross-coupled product in this vessel confirms that the reaction is strictly driven by nitrogen-directed C–O activation, rather than general electrophilic ester activation.

  • Reagent Addition: Add K₃PO₄ (1.5 equiv) as the base, H₂O (2.5 equiv) to facilitate boronic acid activation, and toluene (2 mL) as the solvent.

  • Thermal Activation: Seal the tube and stir the biphasic mixture at 120 °C for 48 hours.

  • Workup & Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine. Extract the organic layer and dry over anhydrous Na₂SO₄.

  • Catalyst Recovery & Validation:

    • Centrifuge the aqueous/solid mixture to recover the heterogeneous Pd/γ-Al₂O₃ catalyst.

    • Self-Validation Check 2: Analyze the recovered catalyst via X-ray Photoelectron Spectroscopy (XPS). The presence of both Pd(0) and Pd(II) states confirms the heterogeneous catalytic cycle and validates that the reaction was not driven by leached homogeneous palladium species.

Workflow Step1 1. Substrate & Catalyst Loading + Controls Step2 2. Base, Water & Solvent Addition Step1->Step2 Step3 3. Thermal Activation (120°C, 48h) Step2->Step3 Step4 4. Biphasic Workup & Extraction Step3->Step4 Step5 5. Catalyst Recovery & XPS Validation Step4->Step5

Self-validating experimental workflow for heterogeneous C-O bond activation.

Alternative Applications: Where Quinolin-8-yl Excels

While quinolin-8-yl 4-methylbenzoate is an inefficient substrate for C(acyl)–O bond cleavage, it is crucial to recognize that the quinolin-8-yl moiety remains a top-tier directing group for other transformations. Its ability to form highly stable 5- or 6-membered metallacycles makes it exceptional for stabilizing high-valent metal intermediates in C–H functionalization workflows:

  • C8–H Arylation: Quinoline N-oxides undergo highly efficient Ru-catalyzed deoxygenative regioselective C8-arylation[3].

  • C5–H Halogenation: 8-aminoquinoline amides are privileged substrates for Cu-catalyzed selective remote C5–H bromination and difluoromethylation[4].

When designing a synthetic route, researchers must match the geometric constraints of the directing group to the specific bond-cleavage trajectory required by the catalytic cycle.

References

1.[1],[2] Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)–O bond activation Source: RSC Advances (2019) URL:[Link]

2.[3] Ru-Catalyzed Deoxygenative Regioselective C8–H Arylation of Quinoline N-Oxides Source: The Journal of Organic Chemistry (2019) URL:[Link]

3.[4] Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent Source: RSC Advances (2023) URL:[Link]

Sources

Validation

X-ray crystallography data and structural validation of quinolin-8-yl 4-methylbenzoate

Structural Validation and Catalytic Dynamics of Quinolin-8-yl 4-Methylbenzoate: A Comparative Guide For researchers in synthetic methodology and drug development, the selection of an appropriate directing group is a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Validation and Catalytic Dynamics of Quinolin-8-yl 4-Methylbenzoate: A Comparative Guide

For researchers in synthetic methodology and drug development, the selection of an appropriate directing group is a critical determinant of reaction chemoselectivity. Quinolin-8-yl 4-methylbenzoate (QMB) has emerged as a highly specialized substrate, particularly noted for its unique transannular bidentate coordination capabilities.

This guide provides an in-depth comparison of QMB against alternative heteroaryl esters, analyzing its X-ray crystallographic profile, structural rigidity, and its resulting performance in transition-metal-catalyzed cross-coupling reactions.

X-Ray Crystallography & Conformational Analysis

The 3D conformation of an ester dictates its susceptibility to transition-metal insertion. X-ray crystallographic data of quinolin-8-yl esters reveals a highly conserved structural motif that directly impacts their reactivity[1].

Mechanistic Insight (Causality): In QMB and its halogenated analog, quinolin-8-yl 4-chlorobenzoate (QCB), the dihedral angle between the quinoline ring system and the benzoate plane is nearly orthogonal (~88°). This orthogonality is not random; it is thermodynamically driven by the severe steric repulsion between the peri-hydrogen at the C7 position of the quinoline ring and the carbonyl oxygen of the ester[1]. Because the rings are forced out of coplanarity, π -conjugation across the ester linkage is broken. This localizes electron density on the carbonyl, strengthening the C(acyl)–O bond and making it highly resistant to spontaneous cleavage.

Table 1: Structural & Crystallographic Parameter Comparison

CompoundDihedral Angle (Aromatic Rings)Primary Intermolecular InteractionsC(acyl)-O Bond Cleavage Susceptibility
Quinolin-8-yl 4-methylbenzoate ~85–90° (Orthogonal)C-H···N, π ··· π Extremely Low
Quinolin-8-yl 4-chlorobenzoate 88.2° (Orthogonal)C-H···N, C-H···O, Cl··· π Extremely Low[1]
Pyridin-2-yl 4-methylbenzoate ~45–60° (Twisted)C-H···OHigh

Performance Comparison: Catalytic Cross-Coupling

The true value of QMB's structural rigidity is observed in catalytic environments, specifically in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions aimed at C(acyl)–O bond activation.

When subjected to heterogeneous Pd/ γ -Al 2​ O 3​ catalysis, alternative substrates like pyridin-2-yl 4-methylbenzoate undergo rapid oxidative addition, resulting in efficient C(acyl)–O cleavage to form aryl ketones[2]. However, QMB exhibits a completely divergent reactivity profile.

Mechanistic Insight (Causality): The nitrogen at the 8-position of the quinoline ring acts as a powerful transannular directing group. Upon introduction of the Palladium catalyst, QMB rapidly forms a rigid, bidentate (N, O) 5-membered metallacycle. This intermediate acts as a thermodynamic sink. The extreme stability of this metallacycle prevents the metal center from undergoing the necessary oxidative insertion into the C(acyl)–O bond[2]. Consequently, QMB remains completely inert (0% conversion to ketone), making it an exceptional protecting group or an orthogonal directing group for remote C-H functionalization (e.g., at the C5 position), where other esters would prematurely degrade[3].

Table 2: Performance in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling

SubstrateDirecting Group DynamicsConversion to Aryl KetoneCatalytic Outcome
Pyridin-2-yl 4-methylbenzoate Flexible, mono-coordination>88%Efficient C(acyl)–O cleavage[2]
Quinolin-2-yl 4-methylbenzoate Sterically hinderedModerateLower selectivity[2]
Quinolin-8-yl 4-methylbenzoate Rigid bidentate metallacycle0% (No reaction)Complete resistance to cleavage[2]

Logical Relationship of Coordination Dynamics

The following diagram illustrates the logical pathway of why QMB resists standard cross-coupling degradation, validating its use as a stable directing group.

G Substrate Quinolin-8-yl 4-methylbenzoate PdCat Pd Catalyst Addition (Suzuki-Miyaura Conditions) Substrate->PdCat Reaction Setup Coord Bidentate (N,O) Coordination (Transannular Effect) PdCat->Coord Rapid Binding Cleavage C(acyl)-O Bond Cleavage Coord->Cleavage Blocked by Rigidity Stable Stable Metallacycle (No Reaction) Coord->Stable Thermodynamic Sink

Caption: Logical relationship of Pd-catalyzed coordination dynamics in quinolin-8-yl 4-methylbenzoate.

Experimental Methodology: Self-Validating Protocol

To ensure high-fidelity structural data, the synthesis and crystallization of QMB must be tightly controlled. The following protocol is designed as a self-validating system.

Step 1: O-Acylation Synthesis
  • Reaction Setup: Dissolve 8-hydroxyquinoline (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous acetonitrile. Slowly add 4-methylbenzoyl chloride (1.0 equiv) at 0 °C, then heat to 80 °C for 20 minutes[1].

  • Causality: Triethylamine acts as an essential acid scavenger. It neutralizes the HCl byproduct, preventing the protonation of the quinoline nitrogen. If the nitrogen were protonated, the nucleophilicity of the adjacent oxygen would plummet, stalling the reaction[1].

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The reaction is validated as complete when the UV-active spot of 8-hydroxyquinoline completely disappears, replaced by a distinct, higher Rf​ spot corresponding to the ester.

Step 2: Crystallization for X-Ray Diffraction
  • Solvent Layering: Dissolve the purified QMB solid in a minimum volume of dichloromethane (DCM). Carefully layer with n-hexane (1:3 ratio) in a narrow crystallization vial. Cap loosely to allow for slow evaporation at 25 °C.

  • Causality: Slow evaporation is critical. It maintains the solution in a metastable supersaturated state, which thermodynamically favors the nucleation and growth of a single macroscopic crystal. Rapid precipitation would cause lattice defects (twinning), rendering the crystal useless for high-resolution X-ray structural refinement[1].

  • Self-Validation Check: Within 48–72 hours, transparent block-like crystals will form at the solvent interface. To validate crystal quality prior to X-ray mounting, place a candidate crystal under a polarizing optical microscope. A structurally sound single crystal must extinguish polarized light uniformly when rotated.

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